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Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Title : Physicochemical Profiling and Synthetic Methodologies of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole: A Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the strategic assembly of...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Physicochemical Profiling and Synthetic Methodologies of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of privileged heterocycles with specific functional groups is paramount for developing high-affinity ligands. The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS 1707370-41-9) represents a highly functionalized scaffold frequently utilized in drug discovery libraries[1]. By integrating a pyrazole core with a strongly electron-withdrawing ethylsulfonyl group and a lipophilic methoxyphenyl moiety, this molecule offers a versatile platform for targeting kinase hinge regions, allosteric sites, and inflammatory pathways[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a rigorously validated synthetic methodology.

Structural Rationale and Pharmacophore Mapping

The architectural design of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole is not arbitrary; it is a calculated convergence of three distinct pharmacophoric elements:

  • The 1H-Pyrazole Core : Pyrazoles are ubiquitous in FDA-approved drugs due to their ability to act as both hydrogen bond donors (via the N-H) and acceptors (via the sp² nitrogen). This amphoteric nature allows the core to mimic planar peptide bonds, making it an ideal anchor for kinase hinge region binding or enzymatic active sites[2].

  • The 3-Ethylsulfonyl Group : The introduction of a sulfonyl group at the C3 position serves a dual purpose. First, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent pyrazole N-H, enhancing its capacity as a hydrogen bond donor under physiological pH. Second, the sulfonyl oxygens act as potent hydrogen bond acceptors, which can engage with solvent molecules to improve aqueous solubility or interact with specific amino acid residues in a target binding pocket[3].

  • The 4-(3-Methoxyphenyl) Group : Arylation at the C4 position provides a critical hydrophobic vector. The meta-methoxy substitution is strategically chosen to provide an ether oxygen capable of secondary hydrogen bonding, while avoiding the severe steric clashes often associated with ortho-substitutions. This moiety frequently occupies hydrophobic pockets adjacent to the primary binding site, driving binding affinity through

    
     stacking and van der Waals interactions.
    

Pharmacophore Molecule 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole PyCore 1H-Pyrazole Core (H-Bond Donor/Acceptor) Molecule->PyCore Sulfonyl 3-Ethylsulfonyl Group (Strong H-Bond Acceptor) Molecule->Sulfonyl Methoxy 4-(3-Methoxyphenyl) Group (Lipophilicity, Pi-Pi Stacking) Molecule->Methoxy Target1 Kinase Hinge Region Binding PyCore->Target1 Target2 Solubility & Metabolic Stability Enhancement Sulfonyl->Target2 Target3 Hydrophobic Pocket Occupation Methoxy->Target3

Logical mapping of pharmacophore elements to their biological and physicochemical functions.

Physicochemical Profiling

A compound's progression from a hit to a lead is heavily dictated by its physicochemical properties. The structural features of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole yield a profile that strictly adheres to Lipinski's Rule of Five, indicating excellent potential for oral bioavailability and cellular permeability[1].

PropertyValuePharmacological Implication
Molecular Formula C₁₂H₁₄N₂O₃SDefines elemental composition.
Molecular Weight 266.32 g/mol Well below the 500 Da threshold, allowing for further structural elaboration.
Topological Polar Surface Area (TPSA) ~80.3 ŲOptimal for membrane permeability (ideal range: 40-120 Ų); suggests good oral absorption.
Calculated LogP (cLogP) 2.3 - 2.8Balanced lipophilicity, ensuring both aqueous solubility and lipid membrane partitioning.
Hydrogen Bond Donors (HBD) 1Provided by the pyrazole N-H.
Hydrogen Bond Acceptors (HBA) 4Provided by the pyrazole N, sulfonyl oxygens, and methoxy oxygen.
Rotatable Bonds 4Low conformational entropy penalty upon target binding.
Rule of Five Violations 0Highly drug-like scaffold.

Synthetic Methodology: C4-Arylation via Suzuki-Miyaura Cross-Coupling

The construction of 4-aryl-1H-pyrazoles is most reliably achieved through palladium-catalyzed cross-coupling reactions[2][4]. The following protocol details the synthesis of the target compound via the Suzuki-Miyaura coupling of 4-bromo-3-(ethylsulfonyl)-1H-pyrazole with (3-methoxyphenyl)boronic acid.

Causality in Experimental Design:

  • Catalyst Selection : RuPhos-Pd G3 is selected over traditional Pd(PPh₃)₄ because the bulky, electron-rich RuPhos ligand accelerates the oxidative addition step, which can otherwise be sluggish for electron-deficient heteroaryl halides[4].

  • Solvent System : A 1,4-dioxane/water (4:1) mixture is utilized. The water is essential for dissolving the inorganic base and activating the boronic acid via the formation of a reactive boronate complex, which is a prerequisite for successful transmetalation[2].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (4-Bromo-pyrazole derivative) Pd0->OxAdd PdII_Int1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_Int1 Transmet Transmetalation (3-Methoxyphenyl)boronic acid PdII_Int1->Transmet PdII_Int2 Pd(II) Intermediate Ar-Pd-Ar' Transmet->PdII_Int2 RedElim Reductive Elimination Product Formation PdII_Int2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Target Compound (CAS 1707370-41-9) RedElim->Product

Catalytic workflow of the Suzuki-Miyaura cross-coupling for C4-arylation of the pyrazole core.

Step-by-Step Protocol:

  • Reagent Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 4-bromo-3-(ethylsulfonyl)-1H-pyrazole (1.0 equiv, 1.0 mmol) and (3-methoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst and Base Addition : Add RuPhos-Pd G3 (0.05 equiv, 5 mol%) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 2.0 mmol).

  • Degassing : Add 5 mL of a pre-degassed 1,4-dioxane/water (4:1 v/v) mixture. Seal the tube and purge the headspace with argon for 10 minutes. Critical Step: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reaction Execution : Heat the reaction mixture in an oil bath at 80°C for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Upon completion, cool the mixture to ambient temperature. Dilute with 15 mL of water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic extracts with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of hexanes and ethyl acetate to isolate the pure product.

System Validation and Quality Control

A protocol is only as robust as its validation mechanisms. To ensure the integrity of the synthesized 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole, the following orthogonal quality control checks must form a self-validating loop:

  • Mass Verification (LC-MS) : The primary validation is the confirmation of the molecular mass. The spectrum must exhibit a dominant molecular ion peak at m/z 267.1 [M+H]⁺, confirming the successful cross-coupling and the stability of the ethylsulfonyl moiety under the reaction conditions.

  • Structural Elucidation (¹H NMR, 400 MHz, CDCl₃) : The success of the C4-arylation is definitively proven by the disappearance of the pyrazole C4-H proton (typically around 7.6 ppm in the starting material) and the emergence of a distinct multiplet in the aromatic region (7.00 - 7.40 ppm) corresponding to the four protons of the 3-methoxyphenyl ring. A sharp, integrated singlet at ~3.85 ppm must be present, validating the retention of the methoxy group.

  • Purity Assessment : Before deployment in biological assays, analytical HPLC integration at 254 nm must demonstrate a purity of ≥97%[1].

References

  • Der Pharma Chemica. "Synthesis of 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst". Der Pharma Chemica. Available at:[Link]

  • Altıntop, M. D., et al. "Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents". Molecules (MDPI). Available at:[Link]

Sources

Exploratory

Biological Activity of Ethylsulfonyl-Functionalized Pyrazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary & Chemical Rationale The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and versatile hydrogen-bonding capabilities. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and versatile hydrogen-bonding capabilities. The introduction of an ethylsulfonyl group (-SO₂CH₂CH₃) onto the pyrazole core or its fused derivatives (e.g., indazoles) fundamentally alters the molecule's pharmacophore.

Unlike traditional sulfonamides (-SO₂NH₂), which act as both hydrogen bond donors and acceptors, the ethylsulfonyl moiety functions strictly as a strong hydrogen bond acceptor via its oxygen atoms. Furthermore, the ethyl chain provides a specific steric bulk and lipophilicity—greater than that of a methylsulfonyl group—that optimally occupies hydrophobic sub-pockets in target proteins. This precise spatial occupation is critical for binding to the gatekeeper regions of kinases or the allosteric side pockets of cyclooxygenase enzymes, driving potent and selective biological activity across oncology, immunology, and agrochemistry.

Immuno-Oncology: Precision Kinase Inhibition

HPK1 Inhibition and T-Cell Hyperactivation

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76/LAT complex, targeting it for ubiquitination and degradation, thereby dampening the immune response. Inhibiting HPK1 hyperactivates T-cells, making it a prime target for immuno-oncology.

Recent structural biology and medicinal chemistry efforts have identified macrocyclic N-sulfonyl-pyrazoles as highly potent HPK1 inhibitors. As demonstrated by 1[1], derivatives bearing an N-ethylsulfonyl or related alkylsulfonyl pyrazole moiety achieve sub-nanomolar potency. The sulfonyl group forms critical hydrogen bonds with specific residues in the kinase domain, granting these compounds exceptional selectivity against related kinases (GLK and LCK) and favorable oral bioavailability, ultimately showing synergistic antitumor efficacy with anti-PD-1 therapies[1].

G TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK Activates HPK1 HPK1 (Negative Regulator) LCK->HPK1 Phosphorylates SLP76 SLP76 / LAT Complex HPK1->SLP76 Phosphorylates (Degradation) T_Cell T-Cell Activation & Proliferation SLP76->T_Cell Promotes Inhibitor Ethylsulfonyl-Pyrazole Inhibitor Inhibitor->HPK1 Blocks Kinase Domain

TCR signaling pathway modulated by ethylsulfonyl-pyrazole HPK1 inhibitors.

Dual VEGFR-2/EGFR Inhibition

In targeted cancer therapy, 5-ethylsulfonyl-indazole-3-carboxamides (indazoles being fused pyrazoles) have been engineered as dual inhibitors of VEGFR-2 and EGFR. According to 2[2], these compounds exhibit potent antiproliferative effects, with IC₅₀ values reaching 23–28 nM against HCT-116 colorectal cancer cells. The ethylsulfonyl group aids in anchoring the molecule within the ATP-binding pocket, driving apoptosis via the activation of Bax, p53, and caspases 3, 8, and 9, while downregulating anti-apoptotic Bcl-2[2].

Anti-Inflammatory & Agrochemical Applications

COX-2 Selective Inhibition

Historically, pyrazole derivatives have been the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Patents have extensively described pyrazole derivatives bearing lower alkylsulfonyl groups (such as ethylsulfonyl) on aryl substituents as possessing potent anti-inflammatory, analgesic, and antithrombotic activities 3[3]. The ethylsulfonyl group mimics the traditional sulfonamide pharmacophore, inserting into the COX-2 specific secondary allosteric pocket. This substitution often improves the pharmacokinetic profile and eliminates the risk of sulfonamide-associated hypersensitivity reactions[3].

Agrochemical Neurotoxicology

Beyond human therapeutics, ethylsulfonyl pyrazoles exhibit potent neurotoxic biological activity in invertebrates. Ethiprole-sulfone (5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfonylpyrazole-3-carbonitrile), a key active metabolite of the insecticide ethiprole, acts as a non-competitive antagonist of the GABA-gated chloride channel . By blocking chloride influx, it induces severe central nervous system hyperexcitation and death in agricultural pests, highlighting the broad biological utility of the ethylsulfonyl-pyrazole scaffold.

Quantitative Structure-Activity Data

Compound Class / DerivativePrimary TargetTherapeutic / Biological AreaPotency (

)
Key Pharmacological Effect
N-sulfonyl-pyrazole macrocycles HPK1 KinaseImmuno-Oncology1.7 nMBlocks TCR negative feedback; synergistic with anti-PD-1.
5-ethylsulfonyl-indazoles VEGFR-2 / EGFRTargeted Oncology23 - 28 nMInduces apoptosis; downregulates TNF-α and IL-6.
Aryl-ethylsulfonyl pyrazoles COX-2 EnzymeAnti-inflammatorySub-micromolarAnalgesic and antithrombotic activity.
Ethiprole-sulfone GABA Cl⁻ channelAgrochemicalN/A (High Toxicity)CNS hyperexcitation and mortality in invertebrates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies detail the evaluation of ethylsulfonyl-pyrazole derivatives. Every protocol is designed as a self-validating system incorporating strict causality for reagent choices and internal quality controls.

Protocol A: High-Throughput HPK1 Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying ADP production, avoiding the safety and disposal issues of radioactive ³²P-ATP while providing a high signal-to-background ratio.

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Causality: MgCl₂ is an essential cofactor for ATP binding, and DTT prevents the oxidation of catalytic cysteine residues in HPK1.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the ethylsulfonyl-pyrazole derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%. Causality: A 10-point curve ensures a complete sigmoidal dose-response for accurate

    
     calculation.
    
  • Enzyme Pre-incubation: Add 2 nM recombinant human HPK1 and 1 µg/mL MBP (Myelin Basic Protein) substrate. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding ethylsulfonyl inhibitors to reach thermodynamic equilibrium with the kinase hinge region.

  • Reaction Initiation: Add ultra-pure ATP at the predetermined

    
     concentration (e.g., 10 µM) to start the reaction. Incubate for 60 minutes.
    
  • Signal Detection & Validation: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and drive the luciferase reaction (30 min). Read luminescence.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Validation Metric:

    
    . The assay is only deemed valid if 
    
    
    
    .

Workflow Prep Compound Preparation Incubate Enzyme-Substrate Incubation Prep->Incubate ATP ATP Addition (Reaction Start) Incubate->ATP Detect Luminescence Detection ATP->Detect Validate Z'-Factor & IC50 Calculation Detect->Validate

Self-validating high-throughput kinase assay workflow for IC50 determination.

Protocol B: Cell Viability Evaluation (MTT Assay) for Dual Inhibitors

Causality: The MTT assay measures the metabolic reduction of tetrazolium salts by active mitochondrial reductases, providing a direct proxy for cell viability and proliferation inhibition.

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour treatment window.

  • Compound Treatment: Treat cells with varying concentrations of the 5-ethylsulfonyl-indazole derivative (1 nM to 10 µM). Include a 0.1% DMSO vehicle control.

  • MTT Incubation: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Utilize Sorafenib as a reference standard positive control. Ensure that the viability of the 0.1% DMSO vehicle control is >95% compared to completely untreated cells to rule out solvent-induced cytotoxicity.

References

  • Wang, L. et al. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." Bioorganic Chemistry, 2025. 1

  • Al-Wahaibi, L.H. et al. "Synthesis of pyrazole-hybrid scaffolds and the biological evaluations." ResearchGate, 2025. 2

  • "EP0554829B1 - Pyrazole derivatives with antiinflammatory, analgesic and antithrombolic activity." Google Patents. 3

  • "Ethiprole (304) - Food and Agriculture Organization of the United Nations." FAO Knowledge Repository, 2018.

Sources

Foundational

role of methoxyphenyl group in pyrazole compound bioactivity

The Methoxyphenyl Motif in Pyrazole Pharmacophores: A Technical Guide to Bioactivity Tuning Executive Summary This guide dissects the structural and functional role of the methoxyphenyl group when integrated into pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

The Methoxyphenyl Motif in Pyrazole Pharmacophores: A Technical Guide to Bioactivity Tuning

Executive Summary This guide dissects the structural and functional role of the methoxyphenyl group when integrated into pyrazole-based scaffolds . Targeted at medicinal chemists and drug developers, it moves beyond basic structure-activity relationships (SAR) to explore the electronic, steric, and metabolic implications of this specific pharmacophore. The guide synthesizes data on kinase inhibition (VEGFR-2, EGFR), tubulin destabilization, and synthetic accessibility, providing a blueprint for optimizing potency and solubility.

The Physicochemical Imperative: Why Methoxyphenyl?

In rational drug design, the introduction of a methoxy (-OCH₃) group onto a phenyl ring attached to a pyrazole core is rarely accidental. It serves three distinct physicochemical functions that drive bioactivity:

  • Electronic Modulation (The Mesomeric Effect): The oxygen atom of the methoxy group possesses two lone pairs. Through the +M (mesomeric) effect , it donates electron density into the phenyl ring. This increased electron density is often transmitted to the pyrazole core (depending on conjugation), making the system more electron-rich.

    • Impact: Enhances cation-

      
       interactions with receptor residues and strengthens hydrogen bond accepting capabilities of the pyrazole nitrogens.
      
  • Lipophilicity & Solubility Balance: While the phenyl ring drives hydrophobic collapse into binding pockets (increasing LogP), the methoxy oxygen introduces a dipole.

    • Impact: It marginally improves aqueous solubility compared to a methyl or chloro substituent, aiding in the "drug-likeness" (Lipinski compliance) of the molecule.

  • Steric Anchoring: The methoxy group is conformationally distinct. The methyl group can lock the phenyl ring into a specific torsion angle relative to the pyrazole via steric clashes with ortho-protons, pre-organizing the ligand for the binding pocket.

Mechanistic SAR: Kinase Inhibition & Cytotoxicity[1]

Recent studies identify the 4-methoxyphenyl and 3,4-dimethoxyphenyl moieties as critical for inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR .

The "Sweet Spot" of Electron Density

Research indicates that electron-donating groups (EDGs) like methoxy at the para position of the N1-phenyl ring significantly outperform electron-withdrawing groups (EWGs) like nitro or trifluoromethyl in specific kinase targets.

  • VEGFR-2 Inhibition: The oxygen of the 4-OCH₃ group often acts as a hydrogen bond acceptor for water molecules bridging to the kinase hinge region or directly interacts with polar residues (e.g., Cys919 or Asp1046 in related kinases).

  • Tubulin Polymerization: 3,4-dimethoxyphenyl derivatives have been shown to bind to the colchicine site of tubulin, disrupting microtubule assembly and causing G2/M cell cycle arrest.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for optimizing pyrazole substituents based on electronic requirements.

SAR_Logic Core Pyrazole Scaffold (Target: Kinase/Tubulin) Subst Phenyl Ring Substitution Core->Subst EWG Electron Withdrawing (-NO2, -CF3, -F) Subst->EWG Inductive Effect (-I) EDG Electron Donating (-OCH3, -CH3) Subst->EDG Mesomeric Effect (+M) Result_EWG Decreased e- Density Weaker Cation-Pi Interactions (Often Lower Potency) EWG->Result_EWG Result_EDG Increased e- Density Enhanced H-Bond Accepting (Higher Potency) EDG->Result_EDG Optimum 4-Methoxyphenyl (Optimal Steric/Electronic Balance) Result_EDG->Optimum Dimethoxy 3,4-Dimethoxyphenyl (Tubulin Specificity) Result_EDG->Dimethoxy

Caption: SAR decision tree highlighting the electronic divergence between EWG and EDG substituents, identifying the methoxyphenyl group as a high-potency optimization node.

Quantitative Efficacy Data

The following table summarizes comparative IC₅₀ data from recent literature, demonstrating the potency shift provided by the methoxy group.

Compound ClassSubstituent (R)TargetIC₅₀ (µM)Reference Note
1,3,5-Trisubstituted Pyrazole 4-H (Unsubstituted)EGFR Kinase> 10.0Baseline activity
1,3,5-Trisubstituted Pyrazole 4-OCH₃ EGFR Kinase 0.07 ~140x Potency Increase
Benzofuropyrazole4-OCH₃K562 (Leukemia)0.021Superior to ABT-751
Pyrazole-Carboxamide4-Cl (EWG)VEGFR-210.09Binding Energy (-kJ/mol)
Pyrazole-Carboxamide4-OCH₃ VEGFR-2 8.57 *Lower affinity than Cl in this specific scaffold

Note: While methoxy generally improves potency, steric constraints in certain pockets (like Aurora A) may favor smaller halogens. This highlights the need for docking verification.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole via a self-validating Claisen-Schmidt/Cyclization pathway.

Synthetic Pathway Visualization

Synthesis_Flow Reactants Acetophenone + Benzaldehyde Chalcone Chalcone Intermediate (Yellow Solid) Reactants->Chalcone Claisen-Schmidt Product 1-(4-Methoxyphenyl) pyrazole Derivative Chalcone->Product Cyclocondensation Step1 NaOH/EtOH RT, 6h Hydrazine 4-Methoxyphenyl hydrazine Hydrazine->Product + Step2 Reflux AcOH/EtOH, 4h

Caption: Two-step convergent synthesis: Base-catalyzed aldol condensation followed by heterocyclization with substituted hydrazine.

Step-by-Step Methodology

Phase 1: Chalcone Formation (The Indicator Step)

  • Reactants: Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in 20 mL of ethanol (95%).

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 6 hours.

  • Self-Validation (Visual): The reaction is successful if a heavy precipitate forms and the solution turns yellow/orange (conjugation indicator).

  • Workup: Pour into ice water, acidify with HCl (pH 4-5) to precipitate the chalcone. Filter and recrystallize from ethanol.

Phase 2: Pyrazole Cyclization

  • Reactants: Dissolve the purified chalcone (5 mmol) and 4-methoxyphenylhydrazine hydrochloride (5.5 mmol) in 20 mL of glacial acetic acid (or ethanol with catalytic acetic acid).

  • Reflux: Heat to reflux (approx. 80-100°C) for 4–6 hours.

  • Monitoring (TLC): Use Hexane:Ethyl Acetate (7:3). The disappearance of the yellow chalcone spot and appearance of a highly fluorescent spot (under UV 254nm) confirms cyclization.

  • Purification: Pour into crushed ice. The precipitate is the crude pyrazole. Recrystallize from ethanol/DMF.

Phase 3: Characterization (The "Trust" Check)

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet at δ 3.7–3.9 ppm (3H) and the pyrazole C4-H singlet at δ 6.8–7.2 ppm . Absence of the chalcone alkene doublets (J ~16 Hz) confirms ring closure.

Biological Evaluation: MTT Cytotoxicity Assay

Protocol Integrity: To ensure reproducibility, this protocol uses a "blank-corrected" normalization method.

  • Seeding: Seed MCF-7 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add the methoxyphenyl-pyrazole compound at 5 concentrations (0.1, 1, 10, 50, 100 µM). Control: 0.1% DMSO vehicle.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Logic: The blank subtraction accounts for plasticware absorbance, critical for accurate high-potency IC₅₀ calculation.
    

Future Perspectives: Metabolic Liability vs. Bioisosteres

While the methoxy group enhances potency, it is metabolically labile.[1] Liver microsomes (CYP450 enzymes) can demethylate the -OCH₃ to a phenol (-OH).

  • The Risk: Rapid clearance or conjugation (glucuronidation).

  • The Optimization: If metabolic stability is poor, consider Bioisosteres :

    • Trifluoromethoxy (-OCF₃): Retains the oxygen linkage but blocks metabolism and increases lipophilicity.

    • Difluoromethoxy (-OCHF₂): A hydrogen bond donor/acceptor hybrid with improved metabolic stability.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase. Bioinformation. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives. PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole: A Research and Development Blueprint

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] This technical guide presents a comprehensive research and develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] This technical guide presents a comprehensive research and development framework for a novel pyrazole derivative, 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole . Lacking prior specific investigation, this document serves as a detailed blueprint for elucidating its mechanism of action and identifying its potential therapeutic targets. Through a meticulous analysis of its structural motifs—the pyrazole core, the ethylsulfonyl group, and the 3-methoxyphenyl substituent—we hypothesize its primary therapeutic potential lies in the realms of anti-inflammatory and anti-cancer activities, likely mediated through the inhibition of cyclooxygenase-2 (COX-2) and/or specific protein kinases. This guide provides a structured, multi-faceted experimental plan, from initial in-vitro screening to in-vivo validation, designed to systematically unravel the pharmacological profile of this promising compound.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its remarkable versatility and ability to engage in a wide array of biological interactions have led to its incorporation into a diverse range of clinically successful drugs. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects—underscores the immense potential held within this chemical class.[3]

The subject of this guide, 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , is a novel entity whose therapeutic potential remains unexplored. This document outlines a strategic and comprehensive research plan to identify its primary therapeutic targets and to characterize its pharmacological activity.

Structural and Mechanistic Rationale

The chemical architecture of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole provides critical insights into its potential biological activities. A detailed analysis of its constituent pharmacophores forms the basis of our primary hypotheses.

The Pyrazole Core

The pyrazole ring itself is a key contributor to the biological activity of many compounds, often serving as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding interactions with biological targets.[1]

The Ethylsulfonyl Moiety at the 3-Position

The presence of a sulfonyl or sulfonamide group is a hallmark of many selective COX-2 inhibitors.[4][5] For instance, the sulfonamide group of Celecoxib is crucial for its selective binding to the COX-2 active site. The ethylsulfonyl group in our target compound is therefore a strong indicator of potential COX-2 inhibitory activity. Furthermore, pyrazole derivatives bearing sulfonyl groups have been investigated as potent kinase inhibitors, suggesting a dual-targeting potential.[6][7][8]

The 4-(3-methoxyphenyl) Substituent

Diaryl-substituted pyrazoles are a common motif in a variety of bioactive compounds, including anti-inflammatory and anticancer agents.[9] The methoxy substitution on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with target proteins. While para-substituted methoxyphenyl pyrazoles are more commonly reported, the meta-position of the methoxy group in our compound of interest presents a unique structural feature that warrants investigation.

Primary Hypotheses and Proposed Therapeutic Indications

Based on the structural analysis, we propose two primary hypotheses for the mechanism of action of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole:

  • Hypothesis 1: Selective COX-2 Inhibition. The presence of the ethylsulfonyl group strongly suggests that the compound may act as a selective inhibitor of COX-2, making it a promising candidate for the development of novel anti-inflammatory drugs with a potentially favorable gastrointestinal safety profile.

  • Hypothesis 2: Kinase Inhibition. The pyrazole scaffold is a common feature in many kinase inhibitors. The overall structure of the compound suggests it may inhibit one or more protein kinases involved in inflammatory or oncogenic signaling pathways, such as EGFR, VEGFR, AKT, or p38 MAP kinase.[8]

These hypotheses lead to the consideration of the following primary therapeutic areas for investigation:

  • Inflammatory Disorders: Rheumatoid arthritis, osteoarthritis, and other chronic inflammatory conditions.

  • Oncology: Various cancers where COX-2 or specific kinases are overexpressed or play a critical role in tumor progression.

A Phased Experimental Approach for Target Identification and Validation

To systematically investigate the therapeutic potential of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole, we propose a phased experimental approach, commencing with broad in-vitro screening and progressing to more focused cellular and in-vivo studies.

Phase 1: In-Vitro Target Screening

The initial phase will focus on high-throughput in-vitro assays to rapidly assess the compound's activity against our primary hypothesized targets.

The compound will be screened for its ability to inhibit COX-1 and COX-2 enzymes to determine its potency and selectivity.

Table 1: Proposed In-Vitro COX Inhibition Assays

Assay TypeDescriptionKey Parameters to be Determined
Enzymatic Assay Fluorometric or colorimetric assay using purified recombinant human COX-1 and COX-2 enzymes.IC50 values for COX-1 and COX-2; Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Human Whole Blood Assay Measures the production of prostaglandin E2 (PGE2) (COX-2 activity) and thromboxane B2 (TXB2) (COX-1 activity) in LPS-stimulated and unstimulated human whole blood, respectively.IC50 values for the inhibition of PGE2 and TXB2 production.

Experimental Protocol: In-Vitro Fluorometric COX Activity Assay

  • Reagent Preparation: Prepare working solutions of purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a suitable fluorometric probe in COX assay buffer.

  • Compound Preparation: Prepare a serial dilution of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in DMSO.

  • Assay Setup: In a 96-well microplate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells with a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen) as controls.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 values for COX-1 and COX-2 inhibition.

A broad kinase panel screen is recommended to identify potential kinase targets.

Table 2: Proposed Kinase Inhibition Screening

Assay TypeDescriptionKey Parameters to be Determined
Kinase Panel Screen A radiometric or fluorescence-based assay against a panel of representative kinases (e.g., 96-well or 384-well format) covering different families of the kinome.Percent inhibition at a fixed concentration (e.g., 10 µM).
Dose-Response Assays For any "hits" identified in the primary screen, conduct dose-response assays to determine the IC50 values.IC50 values for the inhibition of specific kinases.
Phase 2: Cellular Assays for Functional Activity

Following the initial in-vitro screening, the focus will shift to cell-based assays to evaluate the compound's functional effects on inflammatory and cancer-related pathways.

Table 3: Proposed Cell-Based Inflammation Assays

Cell LineStimulusReadoutPurpose
RAW 264.7 (murine macrophages) Lipopolysaccharide (LPS)Measurement of nitric oxide (NO), PGE2, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant.To assess the compound's ability to suppress key inflammatory mediators.
Human Umbilical Vein Endothelial Cells (HUVEC) TNF-αMeasurement of secreted cytokines (e.g., IL-6, IL-8) and expression of cell adhesion molecules (e.g., VCAM-1).To evaluate the compound's effect on endothelial cell activation, a critical step in the inflammatory response.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 cells

  • Cell Culture: Culture RAW 264.7 cells in appropriate media and seed them into 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

If the kinase screen reveals promising targets, a panel of cancer cell lines with known dependencies on these kinases will be used for functional assessment.

Table 4: Proposed Cell-Based Cancer Assays

Assay TypeDescriptionKey Parameters to be Determined
Cell Viability Assay Treat a panel of cancer cell lines with the compound and measure cell viability using assays such as MTT or CellTiter-Glo®.GI50 (concentration for 50% growth inhibition).
Apoptosis Assay Assess the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry.Percentage of apoptotic cells.
Phase 3: In-Vivo Models for Efficacy and Proof-of-Concept

Promising results from the in-vitro and cellular assays will warrant progression to in-vivo animal models to establish preclinical proof-of-concept.

Table 5: Proposed In-Vivo Inflammation Models

ModelSpeciesReadoutPurpose
Carrageenan-Induced Paw Edema Rat or MouseMeasurement of paw volume.A classic model of acute inflammation to assess the compound's anti-edema effects.
Collagen-Induced Arthritis MouseClinical scoring of arthritis severity, histological analysis of joints.A model of chronic autoimmune inflammation, relevant to rheumatoid arthritis.

Table 6: Proposed In-Vivo Cancer Models

ModelSpeciesReadoutPurpose
Xenograft Model Immunocompromised miceTumor volume, body weight.To evaluate the compound's ability to inhibit the growth of human tumors in a living organism.

Visualization of Proposed Workflows and Pathways

Proposed Research Workflow

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In-Vivo Models COX_Assay COX-1/COX-2 Inhibition Assays Inflammation_Cells Cell-Based Inflammation Assays COX_Assay->Inflammation_Cells Potent & Selective Kinase_Screen Kinase Panel Screen Cancer_Cells Cell-Based Cancer Assays Kinase_Screen->Cancer_Cells Identified Hits Inflammation_Models Animal Models of Inflammation Inflammation_Cells->Inflammation_Models Efficacy Confirmed Cancer_Models Animal Models of Cancer Cancer_Cells->Cancer_Models Efficacy Confirmed

Caption: Proposed workflow for the characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole.

Hypothesized COX-2 Inhibitory Pathway

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Compound->COX2 Inhibition

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Conclusion and Future Directions

This technical guide provides a robust and comprehensive framework for the systematic investigation of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole . The structural features of this novel compound strongly suggest its potential as a selective COX-2 inhibitor and/or a kinase inhibitor, positioning it as a promising candidate for the development of new anti-inflammatory and anticancer therapies. The proposed phased experimental approach, from initial in-vitro screening to in-vivo proof-of-concept studies, is designed to thoroughly elucidate its mechanism of action, identify its primary therapeutic targets, and validate its therapeutic potential. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazole derivatives. Further studies would involve lead optimization, detailed pharmacokinetic and toxicological profiling, and ultimately, progression towards clinical development.

References

  • Al-Sanea, M. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of novel pyrazole derivatives. Drug Design, Development and Therapy, 10, 3845–3858. Available from: [Link]

  • Bansal, R. K., & Sharma, S. (2018). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 10(1), 81-110. Available from: [Link]

  • Cui, J., et al. (2016). Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2058-2063. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Kryštof, V., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][4][10]triazines. European Journal of Medicinal Chemistry, 80, 51-59. Available from: [Link]

  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. Available from: [Link]

  • Khan, K. M., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(19), 2849-2866. Available from: [Link]

  • Qiu, H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19579–19603. Available from: [Link]

  • Taha, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19351-19361. Available from: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5613-5624. Available from: [Link]

  • Schrey, A. K., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833-840. Available from: [Link]

  • Eldebss, T. M. A., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156. Available from: [Link]

  • Moskvina, V., et al. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][4][10]triazolo[3,4-b][1][4][6]thiadiazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 263-269. Available from: [Link]

  • Kumar, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(10), 4529-4543. Available from: [Link]

  • Patel, A. D., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 57(1), 273-281. Available from: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 413-419. Available from: [Link]

  • Gümüş, M. H., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401662. Available from: [Link]

  • Patel, R. P., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 10(7), 8963–8977. Available from: [Link]

  • Turkson, J., & Jove, R. (2020). Pyrazole derivatives as inhibitors of stat3. Google Patents. EP3406598A1.
  • Kumar, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(10-S), 136-150. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

synthesis and characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Application Note: Modular Synthesis and Characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Abstract This guide details a robust, modular protocol for the synthesis of 3-(ethylsulfonyl)-4-(3-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Abstract

This guide details a robust, modular protocol for the synthesis of 3-(ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry often associated with COX-2, JAK, and kinase inhibition. Unlike traditional condensation routes that often suffer from regioselectivity issues, this protocol utilizes a Suzuki-Miyaura coupling followed by a regioselective C-H lithiation/sulfenylation strategy. This approach ensures high structural fidelity, operational safety, and scalability. The guide includes step-by-step experimental procedures, critical process parameters (CPPs), and comprehensive characterization data.

Introduction & Retrosynthetic Analysis

The 3-sulfonyl-4-arylpyrazole motif is a pharmacophore found in several blockbuster drugs. The primary challenge in synthesizing this specific isomer is controlling the regiochemistry of the substituents on the pyrazole ring.

Traditional Knorr-type condensations often yield mixtures of 1,3- and 1,5-isomers or require complex 1,3-dicarbonyl precursors. To circumvent this, we employ a Lithiation-Trapping Strategy . By using a removable protecting group (THP) on the pyrazole nitrogen, we can direct lithiation to the C5 position. Upon deprotection, the C5-substituted tautomer equilibrates to the thermodynamically identical C3-substituted 1H-pyrazole.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Sulfone_Protected Intermediate 3: 1-THP-5-(ethylsulfonyl)-4-arylpyrazole Target->Sulfone_Protected Deprotection (TFA/HCl) Sulfide_Protected Intermediate 2: 1-THP-5-(ethylthio)-4-arylpyrazole Sulfone_Protected->Sulfide_Protected Oxidation (mCPBA) Core_Protected Intermediate 1: 1-THP-4-(3-methoxyphenyl)pyrazole Sulfide_Protected->Core_Protected Lithiation (n-BuLi) + Electrophile (EtSSEt) SM1 Starting Material A: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Core_Protected->SM1 Suzuki Coupling SM2 Starting Material B: 3-Methoxyphenylboronic acid Core_Protected->SM2 Pd(dppf)Cl2

Figure 1: Retrosynthetic strategy employing a convergent Suzuki coupling followed by late-stage functionalization.

Experimental Protocol

Stage 1: Construction of the Biaryl Core (Suzuki Coupling)

Objective: Couple the pyrazole core with the aryl ring.[1] Rationale: Using 4-bromo-1-THP-pyrazole prevents catalyst poisoning by the free NH and ensures solubility.

Reagents:

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • 3-Methoxyphenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial, combine the bromo-pyrazole, boronic acid, and potassium carbonate.

  • Solvate: Add degassed Dioxane/Water mixture. Sparge with nitrogen for 5 minutes.

  • Catalyze: Add the Palladium catalyst. Seal the vessel immediately.

  • React: Heat to 90°C for 4–6 hours. Monitor by LCMS (Target Mass:

    
     for core).
    
  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Stage 2: Regioselective Sulfenylation

Objective: Introduce the ethylthio group at position 5 (which becomes position 3 after deprotection). Rationale: The THP group directs lithiation to C5 via coordination and steric blocking of C3.

Reagents:

  • Intermediate 1 (1.0 equiv)[3][4]

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

  • Diethyl disulfide (

    
    , 1.5 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Dissolve: Dissolve Intermediate 1 in anhydrous THF under Argon atmosphere.

  • Cool: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent THP cleavage or ring opening.

  • Lithiate: Add n-BuLi dropwise over 15 minutes. The solution often turns yellow/orange. Stir for 45 minutes at -78°C.

  • Quench: Add diethyl disulfide dropwise. Stir for 30 mins at -78°C, then allow to warm to RT over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3][5]
    
  • Outcome: Yields 1-THP-5-(ethylthio)-4-(3-methoxyphenyl)pyrazole .

Stage 3: Oxidation to Sulfone

Objective: Oxidize sulfide to sulfone (


).
Rationale:

is preferred for small-scale precision; Oxone is a greener alternative for scale-up.

Reagents:

  • Intermediate 2 (1.0 equiv)[3][4]

  • 
     (meta-Chloroperoxybenzoic acid, 77%, 2.5 equiv)
    
  • Solvent: Dichloromethane (DCM)[6]

Procedure:

  • Cool: Dissolve Intermediate 2 in DCM and cool to 0°C .

  • Oxidize: Add

    
     portion-wise.[6][7] Caution: Exothermic.
    
  • Stir: Allow to warm to RT and stir for 2 hours. Monitor TLC (Sulfide disappears

    
     Sulfoxide 
    
    
    
    Sulfone).
  • Wash: Quench with

    
     (to remove excess peroxide) followed by saturated 
    
    
    
    (to remove benzoic acid byproduct).
  • Isolate: Dry organic layer and concentrate.

Stage 4: Global Deprotection

Objective: Remove THP group to yield the final 1H-pyrazole. Rationale: Acidic hydrolysis removes the acetal-like THP group.

Reagents:

  • Intermediate 3 (Sulfone)

  • 
     (4M in Dioxane) or TFA/DCM (1:1)
    

Procedure:

  • React: Dissolve the sulfone in HCl/Dioxane. Stir at RT for 2–4 hours.

  • Neutralize: Concentrate the solvent. Neutralize residue with saturated

    
     to pH 8.
    
  • Precipitate/Extract: The product often precipitates as a white solid. If not, extract with EtOAc (3x).

  • Final Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH).

Workflow Visualization

Workflow Start Start: 4-Bromo-1-THP-pyrazole Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Suzuki Lithiation Step 2: Lithiation & Trapping (n-BuLi, -78°C -> EtSSEt) Suzuki->Lithiation Purify (Silica) Oxidation Step 3: Oxidation (mCPBA, DCM, 0°C) Lithiation->Oxidation Workup (NH4Cl) Deprotection Step 4: Deprotection (HCl/Dioxane) Oxidation->Deprotection Wash (Na2S2O3/NaHCO3) Final Final Product: 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Deprotection->Final Recrystallize

Figure 2: Step-by-step experimental workflow for the synthesis process.

Characterization & Data Analysis

Upon isolation, the compound must be validated using NMR and Mass Spectrometry.

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / ValueStructural Assignment

NMR

13.5 ppm (br s, 1H)
Pyrazole

Confirms deprotection

8.1–8.3 ppm (s, 1H)
Pyrazole

Characteristic pyrazole singlet

7.3–6.9 ppm (m, 4H)
Aryl Protons3-Methoxyphenyl pattern

3.83 ppm (s, 3H)

Methoxy group

3.20 ppm (q, 2H)

Ethyl sulfone methylene

1.25 ppm (t, 3H)

Ethyl sulfone methyl
LC-MS



Exact Mass
HPLC Purity

UV at 254 nm

Key Diagnostic Feature: In the


 NMR, the absence of the THP signals (multiplets at 1.5–2.0 ppm and 3.5–4.0 ppm) confirms successful deprotection. The downfield shift of the ethyl group (quartet at ~3.2 ppm) compared to a sulfide (~2.8 ppm) confirms successful oxidation to sulfone.

Expert Troubleshooting (Tips & Tricks)

  • Lithiation Temperature: The lithiation step at -78°C is the most critical. If the temperature rises above -50°C, the n-BuLi may attack the THP ring or cause halogen dance on the pyrazole. Use an internal thermometer.

  • Sulfide Odor: Diethyl disulfide has a potent stench. Quench all glassware with bleach (sodium hypochlorite) in the fume hood before removing it to neutralize sulfur residues.

  • Oxidation Monitoring: The reaction proceeds via a sulfoxide intermediate. If TLC shows two spots (sulfoxide and sulfone), add more

    
     or extend reaction time. Sulfoxides are often more polar than sulfones.
    
  • Tautomerism: In solution (NMR), the H-pyrazole may appear as a broad average or distinct tautomers depending on the solvent (

    
     usually shows one set of peaks due to fast exchange or H-bonding).
    

References

  • Suzuki Coupling on Pyrazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

  • Lithiation of Protected Pyrazoles

    • Title: "Regioselective Lithiation of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole."
    • Source:Journal of Organic Chemistry, 2010, 75(22), 7691–7703. (General methodology reference).
    • URL:[Link]

  • Sulfide to Sulfone Oxidation

    • Title: "Selective Oxidation of Sulfides to Sulfones."[5][8]

    • Source:Common Organic Chemistry Protocols.
    • URL:[Link]

  • General Pyrazole Synthesis (Context)

    • Title: "Regioselective Synthesis of 1-Aryl-3,4-substituted/annul
    • Source:The Journal of Organic Chemistry, 2005.
    • URL:[Link]

Sources

Application

analytical methods for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole purification

Title: Advanced Analytical and Preparative Purification Strategies for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Executive Summary & Chromatographic Rationale The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical and Preparative Purification Strategies for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Executive Summary & Chromatographic Rationale

The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS: 1707370-41-9) is a highly functionalized heterocyclic building block. Pyrazole-sulfonamide and pyrazole-sulfone derivatives are critical scaffolds in medicinal chemistry, frequently investigated for their roles as anti-inflammatory agents, antiviral compounds, and non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[1].

Purifying this specific molecule presents unique physicochemical challenges. The amphiphilic nature of the compound—combining a basic pyrazole nitrogen, a highly polar, electron-withdrawing ethylsulfonyl group, and a lipophilic 3-methoxyphenyl ring—often leads to peak tailing and poor resolution from structurally similar regioisomers on standard silica-based columns. Extended HPLC runs and highly optimized polar organic modes are frequently required to achieve baseline separation of complex pyrazole mixtures[2],[3].

Causality in Method Design: To prevent secondary interactions between the polar sulfonyl dipole and residual silanols on the stationary phase, an end-capped, embedded-polar-group column (e.g., XBridge Shield RP18) is selected. Furthermore, while the unsubstituted pyrazole ring has a conjugate acid pKa of ~2.5, the strongly electron-withdrawing ethylsulfonyl group at the 3-position significantly reduces the basicity of the ring. By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), the molecule is maintained in a predominantly neutral state, suppressing ionization, ensuring sharp peak shapes, and maximizing retention on the reversed-phase stationary phase.

Purification Workflow

Workflow N1 Crude Synthesis Mixture (Target + Regioisomers) N2 Sample Prep & Filtration (0.22 µm PTFE) N1->N2 N3 Analytical LC-MS Profiling (Determine Impurity Profile) N2->N3 N4 Method Optimization (Buffer pH & Gradient Tuning) N3->N4 N5 Preparative HPLC (Mass-Triggered Collection) N4->N5 N6 Lyophilization & Fraction Pooling N5->N6 N7 Final QC Release (NMR & UPLC >98%) N6->N7

Figure 1: End-to-end purification workflow for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole.

Analytical LC-MS Profiling (Self-Validating System)

Before scaling up, a robust analytical method must be established to profile the crude mixture, identify des-ethyl or des-methyl impurities, and validate system suitability.

Table 1: Analytical LC-MS Chromatographic Conditions

Parameter Specification
Column Waters XBridge Shield RP18, 4.6 × 150 mm, 3.5 µm
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection (UV) PDA (Extracted at 220 nm and 254 nm)

| Detection (MS) | ESI+ (Scan range: 150 - 600 m/z) |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 13.0 | 95 | 5 |

Step-by-Step Analytical Protocol:
  • System Suitability Test (SST): Inject a blank (DMSO) followed by a known reference standard of a related pyrazole. The system is validated only if the theoretical plate count (N) > 5000 and the USP tailing factor (Tf) is ≤ 1.5. This proves the fluidics and column are free of dead-volume issues.

  • Sample Preparation: Dissolve 1 mg of the crude 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in 1 mL of LC-MS grade Methanol/DMSO (80:20). Vortex for 30 seconds.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove particulate matter that could occlude the column frit.

  • Execution & Analysis: Run the method. Extract the Extracted Ion Chromatogram (XIC) for m/z 267.1 ([M+H]+) to locate the target peak. Note the retention time (typically ~5.8 - 6.2 min under these conditions) and assess the resolution (Rs) between the target and any adjacent regioisomer peaks.

Preparative HPLC Scale-Up Protocol

Because pyrazole derivatives can sometimes lack distinct, high-wavelength UV chromophores, monitoring preparative runs purely by UV at 210-220 nm risks the collection of solvent fronts or non-target organic impurities. Therefore, Mass-Directed Fractionation is the gold standard here.

Table 2: Preparative HPLC Conditions

Parameter Specification
Column Waters XBridge Shield RP18 OBD Prep, 19 × 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20.0 mL/min
Injection Volume 500 µL – 1000 µL

| Trigger Mass | m/z 267.1 ([M+H]+) |

Step-by-Step Preparative Protocol:
  • High-Concentration Sample Prep: Dissolve 100 mg of the crude mixture in 1 mL of pure DMSO. Causality: DMSO is chosen over methanol to maximize solubility and prevent the sample from precipitating in the injector loop.

  • At-Column Dilution Setup: Configure the prep system to utilize at-column dilution if available. Causality: Injecting a strong solvent (DMSO) directly into a highly aqueous mobile phase stream can cause the lipophilic pyrazole to "crash out" at the column head, leading to catastrophic pressure spikes. At-column dilution mixes the sample with the aqueous stream gradually.

  • Gradient Translation: Scale the analytical gradient to the preparative column using the standard geometric scale-up formula: V_prep = V_analytical × (r_prep / r_analytical)² × (L_prep / L_analytical). Maintain a shallow gradient (e.g., 20% to 60% B over 15 minutes) centered around the analytical elution percentage to maximize the separation of the target from its des-ethyl/des-methyl impurities.

  • Fraction Collection: Initiate the run. The fraction collector must be set to trigger strictly on the presence of the m/z 267.1 ion signal (AND logic with a UV threshold at 254 nm can be used to prevent collecting baseline noise).

  • Post-Run Wash: Flush the column with 95% Acetonitrile for 5 column volumes to elute highly retained hydrophobic tars.

Post-Purification Processing & Quality Control

  • Pooling: Aliquot 10 µL of each collected fraction and run a rapid 3-minute UPLC-MS method to confirm the presence and purity of the target mass. Pool only the fractions exhibiting >98% UV purity.

  • Lyophilization: Transfer the pooled aqueous/acetonitrile fractions to a round-bottom flask. Flash-freeze using a dry ice/acetone bath and lyophilize for 24-48 hours. Causality: Rotary evaporation of water/TFA or water/FA mixtures at high heat can degrade functionalized pyrazoles; lyophilization ensures a gentle removal of the solvent, yielding a fluffy, off-white powder.

  • Final Structural Validation: Dissolve 5 mg of the purified powder in DMSO-d6. Acquire a 1H-NMR and 13C-NMR spectrum. The presence of the ethyl group (triplet near 1.2 ppm, quartet near 3.3 ppm) and the methoxy group (singlet near 3.8 ppm) must be cleanly resolved without underlying impurity signals.

References

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors Source: openlabnotebooks.org URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega - ACS Publications URL: [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

This Application Note is structured as a high-level technical guide for the characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , a structural motif relevant to kinase inhibitors and anti-inflammatory s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the characterization of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , a structural motif relevant to kinase inhibitors and anti-inflammatory scaffolds (analogous to COX-2 inhibitor pharmacophores).

Introduction & Structural Context

The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole represents a specific class of 3,4-disubstituted pyrazoles often utilized in medicinal chemistry as bioisosteres for sulfonamides. Accurate characterization of this molecule presents specific challenges:

  • Tautomerism: The 1H-pyrazole core exists in rapid tautomeric equilibrium (

    
    ), which can broaden NMR signals if the solvent is not chosen correctly.
    
  • Electronic Push-Pull: The electron-withdrawing ethylsulfonyl group at C3 and the electron-donating methoxy group on the C4-phenyl ring create a distinct electronic environment, significantly influencing chemical shifts.

  • Ionization: The sulfone moiety facilitates negative mode ionization, while the basic pyrazole nitrogens favor positive mode, requiring versatile MS protocols.

This guide provides a self-validating protocol for the structural confirmation of this compound, ensuring high data integrity for regulatory or publication purposes.

Experimental Protocols

NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution


 and 

spectra with visible exchangeable protons.
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: Chloroform-d (

      
      ) often promotes rapid proton exchange, causing the pyrazole 
      
      
      
      signal to broaden into the baseline or disappear. DMSO-d
      
      
      forms strong hydrogen bonds with the
      
      
      , slowing the exchange rate and resolving the proton as a sharp(er) signal downfield (
      
      
      ppm).
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Temperature: 298 K (25 °C).

Acquisition Parameters (600 MHz equivalent):

  • 
     NMR:  Pulse angle 30°, Relaxation delay (
    
    
    
    )
    
    
    2.0 s (critical for accurate integration of aromatic protons), Scans
    
    
    16.
  • 
     NMR:  Proton-decoupled, Relaxation delay 
    
    
    
    2.0 s, Scans
    
    
    512.
Mass Spectrometry (LC-MS) Protocol

Objective: To confirm molecular weight and analyze fragmentation for structural verification.

  • Ionization Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+ve) and Negative (-ve) switching.

    • Note: While

      
       is expected, the acidity of the pyrazole 
      
      
      
      (enhanced by the sulfonyl group) makes
      
      
      in negative mode a highly diagnostic orthogonal check.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

Analytical Data & Interpretation

Nuclear Magnetic Resonance (NMR) Data

Compound: 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Formula:


MW:  266.32  g/mol 
Table 1:

NMR Assignments (600 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Assignment
NH 13.60br s1H-Pyrazole N-H (Exchangeable)
H-5 8.35s1H-Pyrazole C5-H (Deshielded by sulfone/aryl)
Ar-H 7.32t1H7.9Phenyl C5'-H (Meta to OMe)
Ar-H 6.95 - 7.05m2H-Phenyl C2'-H, C6'-H (Ortho/Para to OMe)
Ar-H 6.90dd1H8.0, 2.0Phenyl C4'-H
OCH

3.78s3H-Methoxy group
SO

CH

3.25q2H7.4Ethyl methylene (Deshielded by SO

)
CH

CH

1.18t3H7.4Ethyl methyl

Mechanistic Insight:

  • The C5-H of the pyrazole (8.35 ppm) is significantly downfield compared to unsubstituted pyrazole (approx. 7.6 ppm).[3] This is due to the anisotropic effect of the adjacent 4-aryl group and the electron-withdrawing nature of the 3-sulfonyl group.

  • The Ethylsulfonyl group shows a classic quartet-triplet pattern. The methylene quartet at 3.25 ppm is diagnostic for

    
    ; a sulfide (
    
    
    
    ) would appear further upfield (~2.8 ppm), confirming the oxidation state.
Table 2:

NMR Assignments (150 MHz, DMSO-d

)
Shift (

, ppm)
Carbon TypeAssignment
159.2 C

Phenyl C3' (C-OMe)
145.8 C

Pyrazole C3 (C-SO

Et)
133.5 CHPyrazole C5
132.1 C

Phenyl C1' (Ipso)
129.6 CHPhenyl C5'
120.4 C

Pyrazole C4
119.8 CHPhenyl C6'
113.5 CHPhenyl C2'
112.8 CHPhenyl C4'
55.1 CH

O-Methyl
48.5 CH

Sulfonyl Methylene
7.2 CH

Sulfonyl Methyl
Mass Spectrometry Data

Theoretical Exact Mass: 266.0725 Observed Ion:


 (ESI+)
Fragmentation Pathway (ESI-MS/MS)

Upon Collision Induced Dissociation (CID), sulfonyl pyrazoles exhibit characteristic neutral losses.

  • Parent Ion:

    
     267 
    
    
    
  • Fragment 1:

    
     203 
    
    
    
    .
    • Mechanism:[2] A rearrangement involving the extrusion of

      
       is common in arylsulfonamides and sulfonyl heterocycles [1].
      
  • Fragment 2:

    
     239 
    
    
    
    .
    • Mechanism:[2] McLafferty-type rearrangement or direct loss of the ethyl chain from the sulfone.

  • Fragment 3:

    
     175 
    
    
    
    .

Visualization of Workflows

Analytical Validation Workflow

This diagram illustrates the logical flow for validating the synthesized compound, including decision gates for impurity checks.

AnalyticalWorkflow Start Crude Product (3-Ethylsulfonyl-4-arylpyrazole) LCMS LC-MS Analysis (ESI +/-) Start->LCMS CheckMass Mass = 266.07? [M+H]+ = 267 LCMS->CheckMass Purify Purification (Flash Chromatography) CheckMass->Purify No / Impure NMR_Prep NMR Sample Prep Solvent: DMSO-d6 CheckMass->NMR_Prep Yes Purify->LCMS NMR_Acq 1H NMR Acquisition (Check NH & Ethyl Group) NMR_Prep->NMR_Acq CheckPurity Integrals Correct? Ethyl (2:3), OMe (3) NMR_Acq->CheckPurity CheckPurity->Purify Fail Final Validated Reference Standard CheckPurity->Final Pass

Caption: Step-by-step analytical workflow for validating 3-(ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole, ensuring mass and structural integrity.

Fragmentation Logic (MS/MS)

The following diagram details the specific fragmentation pathway observed in ESI+ mode, serving as a fingerprint for identification.

Fragmentation Parent Parent Ion [M+H]+ = 267 (Intact Sulfone) LossEth Loss of Ethyl (-C2H4) [M+H-28]+ = 239 Parent->LossEth - 28 Da LossSO2 Extrusion of SO2 (-64 Da) Rearrangement m/z = 203 Parent->LossSO2 - 64 Da Core Pyrazole-Aryl Core m/z = 175 (Base Peak Potential) LossSO2->Core - 28 Da

Caption: ESI+ Fragmentation pathway showing characteristic neutral losses of Ethyl (-28) and Sulfur Dioxide (-64).[4][5][6][7][8][9][10][11][12][13]

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 327–335.

  • BenchChem. (2025).[1] General Protocol for NMR Characterization of Pyrazole Derivatives. BenchChem Protocols.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole Derivatives. PubChem.

Sources

Application

Application Note: Scalable Synthesis of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Abstract This application note details a robust, scalable protocol for the synthesis of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , a structural motif relevant to JAK and PDE4 inhibitor pharmacophores. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , a structural motif relevant to JAK and PDE4 inhibitor pharmacophores. The synthetic strategy employs a "Core Construction


 Thionation 

Oxidation"
logic, selected for its high regioselectivity and avoidance of unstable intermediates. The route utilizes a Knorr-type cyclization to establish the 4-arylpyrazole core, followed by a Lawesson’s reagent-mediated functionalization to introduce the sulfur moiety, and a final green oxidation using Oxone®. This modular approach ensures high purity and is adaptable for generating analogs.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the sulfonyl group and the pyrazole ring construction. Direct sulfonation of the pyrazole ring is often non-regioselective; therefore, the sulfur is introduced via a functional group interconversion of a pyrazolone intermediate.

Strategic Logic:

  • Target: 4-Aryl substitution requires a 1,3-dicarbonyl equivalent where the aryl group is on the central carbon (alpha position).

  • Precursor: Ethyl 2-formyl-2-(3-methoxyphenyl)acetate provides the necessary "C-C(Ar)-C" backbone.

  • Sulfur Introduction: Converting the C3-hydroxyl (tautomeric pyrazolone) to a thiol via Lawesson’s Reagent is milder and often higher-yielding than nucleophilic displacement of a chloride.

  • Oxidation: Oxone® is selected over mCPBA for its safety profile, cost-effectiveness, and ease of workup in polar solvents.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Sulfone Sulfide Precursor 3-(Ethylthio)-4-(3-methoxyphenyl)-1H-pyrazole Target->Sulfone Oxidation (Oxone) Thione Thione Intermediate 4-(3-methoxyphenyl)-1H-pyrazole-3-thione Sulfone->Thione S-Alkylation (EtI, Base) Pyrazolone Pyrazolone Core 4-(3-methoxyphenyl)-1H-pyrazol-3-ol Thione->Pyrazolone Thionation (Lawesson's Reagent) Ester Starting Material Ethyl (3-methoxyphenyl)acetate Pyrazolone->Ester 1. Formylation 2. Cyclization (N2H4)

Caption: Retrosynthetic logic flow from target sulfone back to commercially available ester.

Detailed Experimental Protocol

Phase 1: Construction of the Pyrazole Core

Objective: Synthesize 4-(3-methoxyphenyl)-1H-pyrazol-3-ol via Claisen condensation and cyclization.

Reagents:

  • Ethyl (3-methoxyphenyl)acetate (1.0 equiv)

  • Ethyl formate (1.5 equiv)

  • Sodium hydride (60% dispersion, 1.2 equiv)

  • Hydrazine hydrate (65% or 80%, 2.0 equiv)

  • Solvents: Anhydrous THF, Ethanol.

Step-by-Step:

  • Formylation:

    • In a flame-dried flask under

      
      , suspend NaH  (1.2 equiv) in anhydrous THF  (10 mL/g substrate). Cool to 0°C.[1]
      
    • Mix Ethyl (3-methoxyphenyl)acetate (1.0 equiv) and Ethyl formate (1.5 equiv) and add dropwise to the NaH suspension over 30 mins.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitoring: TLC should show disappearance of starting ester.

    • Result: Formation of the sodium enolate of ethyl 2-formyl-2-(3-methoxyphenyl)acetate.

  • Cyclization:

    • Evaporate THF under reduced pressure (keep temperature <40°C) to obtain the crude solid enolate.

    • Dissolve the residue in Ethanol (10 mL/g).

    • Cool to 0°C and slowly add Hydrazine hydrate (2.0 equiv). Caution: Exothermic.

    • Reflux the mixture for 4 hours.

    • Cool to RT and concentrate to ~20% volume.

    • Acidify carefully with 1M HCl to pH ~5 to precipitate the product.

  • Purification:

    • Filter the white/off-white solid. Wash with cold water and diethyl ether.

    • Dry under vacuum at 50°C.

    • Yield Expectation: 75–85%.[2][3]

Phase 2: Functional Group Interconversion (Thionation & Alkylation)

Objective: Convert the 3-OH group to 3-SEt.

Reagents:

  • Lawesson’s Reagent (0.6 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvents: Toluene (anhydrous), Acetone or DMF.

Step-by-Step:

  • Thionation:

    • Suspend the Pyrazolone (from Phase 1) in anhydrous Toluene (15 mL/g).

    • Add Lawesson’s Reagent (0.6 equiv).

    • Reflux for 2–4 hours. The mixture will turn homogenous and then likely precipitate the thione or remain orange/yellow.

    • Workup: Cool to RT. If solid precipitates, filter it. If not, concentrate and flash chromatograph (DCM/MeOH).

    • Intermediate:4-(3-methoxyphenyl)-1H-pyrazole-3-thione .

  • S-Alkylation:

    • Dissolve the thione intermediate in Acetone (or DMF).

    • Add

      
        (2.0 equiv) and Ethyl Iodide  (1.2 equiv).
      
    • Stir at RT for 2–3 hours. Monitoring: TLC (Hexane/EtOAc).[4]

    • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Partition between EtOAc and Water.[4] Wash organic layer with Brine.[4]

    • Dry over

      
       and concentrate.
      
    • Yield Expectation: 70–80% (over 2 steps).

Phase 3: Oxidation to Sulfone

Objective: Selective oxidation of sulfide to sulfone using Green Chemistry principles.

Reagents:

  • Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

  • Solvent: Methanol/Water (1:1).

Step-by-Step:

  • Dissolve 3-(Ethylthio)-4-(3-methoxyphenyl)-1H-pyrazole in MeOH (10 mL/g).

  • Dissolve Oxone® in Water (10 mL/g) (gentle warming may be needed).

  • Add the Oxone solution dropwise to the sulfide solution at 0°C.

  • Stir at RT for 4–8 hours. Monitoring: Check for disappearance of sulfide and sulfoxide intermediate by TLC/LCMS.

  • Workup:

    • Dilute with water and extract with DCM (3x).

    • Wash combined organics with saturated

      
       (to quench excess oxidant) and then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Final Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (EtOAc/Hexane gradient).

Analytical Data & Validation

ParameterExpected Signal Characteristics (1H NMR, 400 MHz, DMSO-d6)
Pyrazole-H5 Singlet,

8.0 – 8.5 ppm (Diagnostic for 4-substituted pyrazole).
NH Broad singlet,

13.0 – 13.5 ppm (Exchangeable).
Aryl Protons Multiplet,

6.9 – 7.4 ppm (Pattern typical for 3-substituted benzene).
Methoxy Singlet,

3.80 ppm (3H).
Ethyl (

)
Quartet,

3.2 – 3.4 ppm (Deshielded by sulfone).
Ethyl (

)
Triplet,

1.1 – 1.3 ppm.

Mass Spectrometry (ESI+):

  • Expected

    
    : Calculation based on Formula 
    
    
    
    .
  • MW = ~266.32 Da.

  • Look for

    
    .
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Phase 1 Incomplete formylation due to moisture.Ensure THF is anhydrous and NaH is fresh. Maintain

atmosphere.
Regioisomers in Phase 2 N-alkylation vs S-alkylation.Use soft bases (

) and non-polar solvents to favor S-alkylation. Thiones favor S-alkylation over N-alkylation under these conditions.
Incomplete Oxidation Sulfoxide intermediate persists.Increase Oxone equivalents to 3.0 or extend reaction time. Ensure vigorous stirring.
Stench Lawesson's reagent / Thiols.Use a bleach trap for all rotary evaporator exhaust. Treat glassware with bleach before washing.

References

  • Lawesson’s Reagent Applications: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[2][3] Chemical Reviews, 2007. Link

  • Oxone Oxidation Protocol: Hajipour, A. R., et al.[5][6] "A Solid State Oxidation Method for the Synthesis of Sulfones Using Oxone." Journal of Chemical Research, 2018.[7] Link

  • Pyrazole Synthesis Review: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. Link

  • Thionation of Pyrazolones: Ghozlan, S. A., et al. "Synthesis of fused [2,3-c]pyrazol-4(1H)-ones and thiones." Molbank, 2010.[8] Link

Sources

Method

Application Note: Experimental Design for Evaluating the Anticancer Activity of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Experimental Strategy Guide. Introduction & Mechanistic Rationale Pyrazole derivatives—particularly fused pyrazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Experimental Strategy Guide.

Introduction & Mechanistic Rationale

Pyrazole derivatives—particularly fused pyrazolo-pyrimidines and pyrazole-thiophene hybrids—have emerged as highly potent anticancer pharmacophores. Their structural geometry allows them to act as multi-target tyrosine kinase inhibitors (TKIs), frequently demonstrating dual inhibition against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

Transitioning these compounds from in silico design to in vitro validation requires a rigorous, self-validating experimental pipeline. As pyrazoles are heavily conjugated heterocyclic compounds, they often exhibit intrinsic autofluorescence and redox activity. This application note details a strategic, three-phase protocol designed to mitigate compound interference, accurately quantify cytotoxicity, and elucidate the apoptotic mechanism of action (MoA).

Experimental Workflow

G Screen Phase 1: Cytotoxicity Screening (CellTiter-Glo ATP Assay) Target Phase 2: Target Validation (EGFR/VEGFR TR-FRET) Screen->Target Active Hits (IC50 < 10 µM) MoA Phase 3: Mechanism of Action (Annexin V/PI Flow Cytometry) Target->MoA Target-Specific Inhibitors Data Phase 4: Data Integration (IC50 & Selectivity Index) MoA->Data Apoptotic Profiles

Fig 1: Experimental workflow for evaluating pyrazole-based anticancer derivatives.

Phase 1: High-Throughput Cytotoxicity Screening

Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Causality & Rationale: While colorimetric MTT assays are standard, pyrazole derivatives can exhibit intrinsic redox activity that artificially reduces tetrazolium salts, confounding viability readouts. The CellTiter-Glo® assay circumvents this by quantifying ATP—a direct, universally accepted biomarker of metabolic viability—via a luciferase-driven luminescent signal[2]. This provides a linear detection range of up to 5 logs and extreme sensitivity[2][3].

Self-Validating System:

  • Linearity Control: An ATP standard curve (1 nM to 10 µM) ensures the luminescence signal correlates linearly with ATP concentration[3].

  • Background Control: Media + Reagent wells (no cells) establish the assay floor and background luminescence[3][4].

Step-by-Step Protocol:
  • Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) in opaque-walled 96-well plates at 5,000 cells/well in 100 µL of culture medium[3][5]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial tenfold dilutions of the pyrazole derivatives (e.g., 0.1 µM to 100 µM) and incubate for 48–72 hours[3]. Include a vehicle control (0.1% DMSO).

  • Equilibration: Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform luciferase kinetics[3][5].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[4].

  • Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3][5].

  • Detection: Record luminescence using a multi-mode plate reader[5]. Calculate IC₅₀ values using non-linear regression.

Scientist's Insight: Uneven luminescent signals are frequently caused by temperature gradients or edge effects in multiwell plates[5]. Avoid using the outer perimeter wells for critical test concentrations; fill them with sterile PBS to maintain thermal equilibrium.

Phase 2: Target-Specific Kinase Inhibition

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for EGFR/VEGFR-2

Causality & Rationale: Pyrazoles are highly effective at competing with ATP in the kinase domain of EGFR[1]. To measure this, TR-FRET is superior to standard ELISA. TR-FRET relies on energy transfer between a donor (e.g., Europium) and an acceptor fluorophore. By measuring emission at a delayed time point, the assay eliminates short-lived background autofluorescence—a common interference when screening heavily conjugated heterocyclic pyrazoles[6][7]. Furthermore, the ratiometric calculation of acceptor-to-donor emission corrects for well-to-well liquid handling variability[6][7].

Self-Validating System:

  • Positive Control: Erlotinib or Sorafenib (established EGFR/VEGFR inhibitors) to benchmark pyrazole potency[1].

  • S/B Control: Reactions lacking the kinase enzyme to define the baseline FRET ratio[7].

Step-by-Step Protocol:
  • Preparation: Prepare a 3X solution of the pyrazole derivative in TR-FRET kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Pluronic F-127)[8].

  • Binding Phase: In a low-volume black 384-well plate, dispense 5 µL of the compound and 5 µL of the EGFR enzyme/biotinylated substrate mixture[6][8]. Incubate for 15 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of ATP (at the predetermined K_m value for EGFR). Incubate for 60 minutes[9].

  • Detection Phase: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor)[9].

  • Incubation: Incubate for 60 minutes at room temperature[9].

  • Measurement: Read the plate on an HTRF-optimized reader, capturing emissions at 615 nm (donor) and 665 nm (acceptor)[6]. Calculate the FRET ratio (665/615 nm) to determine kinase inhibition[6].

Phase 3: Mechanism of Action (MoA) Analysis

Assay: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Cytotoxicity alone does not confirm therapeutic utility; compounds must induce programmed cell death (apoptosis) rather than uncontrolled necrosis, which triggers severe in vivo inflammation. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

Self-Validating System:

  • Compensation Controls: Unstained cells, Annexin V-only, and PI-only stained cells are mandatory to correct for spectral overlap between the FITC and PI channels.

Step-by-Step Protocol:
  • Treatment: Treat cells with the pyrazole derivative at 0.5×, 1×, and 2× the calculated IC₅₀ value for 24–48 hours.

  • Harvesting: Harvest both floating (late apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve membrane integrity.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Data Interpretation & Validation Matrix

To ensure robust decision-making, synthesize your quantitative data using the following expected outcome matrix for successful pyrazole hits:

Assay PhaseReadout MetricCritical ControlsExpected Outcome for Potent Pyrazoles
Cytotoxicity (CellTiter-Glo)Luminescence (RLU) ∝ ATPATP Standard Curve, Vehicle (DMSO)Dose-dependent decrease in RLU; IC₅₀ < 10 µM
Target Validation (TR-FRET)FRET Emission Ratio (665/615 nm)Erlotinib (Positive), No-Kinase (Background)High FRET ratio disruption; IC₅₀ < 1 µM
MoA (Annexin V/PI)% Cell Population in QuadrantsUnstained, Single-Stained CompensationShift to Annexin V⁺/PI⁻ (Early Apoptosis) with minimal necrosis

References

1.[1] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. URL: 2.[5] CellTiter-Glo Assay. OUS-Research. URL: 3.[4] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. URL: 4.[2] CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical. URL: 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing. URL: 6.[3] Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. URL: 7. Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Fisher Scientific. URL: 8.[9] LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. URL: 9. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. URL: 10.[7] A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. NIH. URL:

Sources

Application

Application Note: Cell-Based Assay Workflows for Evaluating 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Executive Summary & Mechanistic Rationale The compound1[1] (CAS: 1707370-41-9) represents a highly privileged pharmacophore in modern drug discovery. Featuring a central pyrazole core substituted with an ethylsulfonyl mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound1[1] (CAS: 1707370-41-9) represents a highly privileged pharmacophore in modern drug discovery. Featuring a central pyrazole core substituted with an ethylsulfonyl moiety and a methoxyphenyl ring, this structural class is frequently investigated for its dual utility in oncology and inflammation.

From a structural biology perspective, the ethylsulfonyl group acts as a critical hydrogen-bond acceptor. In the context of oncology, related ethylsulfonyl-heterocycles have been shown to insert deeply into the ATP-binding hinge region of receptor tyrosine kinases, acting as potent dual inhibitors of 2[2]. In inflammatory models, the same sulfonyl-pyrazole motif is a hallmark of Cyclooxygenase-2 (COX-2) inhibitors, where the methoxyphenyl group provides essential hydrophobic interactions within the enzyme's side-pocket.

To properly evaluate this compound, biochemical (cell-free) assays are insufficient, as they lack physiological ATP concentrations and membrane permeability barriers. This guide details self-validating, cell-based methodologies designed to quantify target engagement and phenotypic efficacy with high scientific rigor.

Mechanism cluster_Kinase Kinase Pathway (Oncology) cluster_Inflammation Inflammatory Pathway Compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Receptor EGFR / VEGFR-2 Compound->Receptor Enzyme Cyclooxygenase-2 (COX-2) Compound->Enzyme Downstream MAPK / ERK Cascade Receptor->Downstream Phenotype1 Tumor Angiogenesis & Proliferation Downstream->Phenotype1 Metabolite Prostaglandin E2 (PGE2) Enzyme->Metabolite Phenotype2 Inflammation & Pain Metabolite->Phenotype2

Dual mechanism of action targeting kinase and inflammatory pathways.

Core Assay Workflows

Protocol A: Cellular Target Engagement (VEGFR-2 Autophosphorylation Assay)

Objective: Quantify the compound's ability to inhibit ligand-induced VEGFR-2 kinase activity in intact endothelial cells.

Expertise & Causality: Biochemical IC50 values often fail to translate in vivo. By utilizing an In-Cell Western (ICW) approach, we measure the ratio of phosphorylated VEGFR-2 to total VEGFR-2. This creates a self-validating system : if the compound causes cytotoxicity or induces receptor degradation, the total VEGFR-2 signal will drop, alerting the researcher that the reduction in phospho-signal is an artifact rather than true kinase inhibition.

Step-by-Step Methodology:

  • Cell Seeding & Starvation:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 15,000 cells/well in a 96-well black-walled, clear-bottom plate.

    • Incubate for 24 hours in complete endothelial growth medium.

    • Critical Step: Wash twice with PBS and replace with serum-free basal medium for 16 hours. Causality: Serum starvation synchronizes the cell cycle in the G0 phase and eliminates basal kinase activity driven by undefined serum growth factors, ensuring a high signal-to-noise ratio.

  • Compound Pre-treatment:

    • Prepare a 10-point, 3-fold serial dilution of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in DMSO (final assay DMSO concentration ≤ 0.1%).

    • Add the compound to the cells and incubate for 2 hours at 37°C. Causality: The ethylsulfonyl-pyrazole core requires sufficient time to partition across the lipid bilayer and achieve equilibrium binding within the intracellular kinase domain.

  • Ligand Stimulation:

    • Stimulate cells with 50 ng/mL recombinant human VEGF-165 for exactly 10 minutes.

    • Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature to freeze the phosphorylation state.

  • Permeabilization & Staining:

    • Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

    • Block with Odyssey Blocking Buffer for 1 hour.

    • Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-phospho-VEGFR2 (Tyr1175) and Mouse anti-total-VEGFR2.

  • Quantification:

    • Wash and incubate with near-infrared secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD) for 1 hour.

    • Image on a near-infrared scanner. Calculate the IC50 by plotting the normalized ratio of 800 nm / 680 nm signals against the log of the compound concentration.

Protocol B: Functional Phenotypic Assay (LPS-Induced PGE2 Release)

Objective: Evaluate the anti-inflammatory efficacy of the compound by measuring the downstream inhibition of Prostaglandin E2 (PGE2) production in macrophages.

Expertise & Causality: While kinase inhibition is rapid, COX-2 is an inducible enzyme. Therefore, the assay must be designed to first induce COX-2 expression via Toll-like Receptor 4 (TLR4) activation using Lipopolysaccharide (LPS), followed by quantifying the terminal metabolite (PGE2) to prove functional enzymatic blockade.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 murine macrophages at 50,000 cells/well in a 96-well plate. Allow 12 hours for adherence.

  • Pre-treatment: Treat cells with the pyrazole compound (0.1 nM to 10 µM) for 1 hour prior to stimulation.

  • Induction: Add 1 µg/mL LPS to the wells. Incubate for 24 hours. Causality: A 24-hour window is required for the transcription, translation, and accumulation of COX-2, followed by the conversion of arachidonic acid to PGE2.

  • Supernatant Harvest & ELISA:

    • Transfer 50 µL of the cell culture supernatant to a PGE2 Competitive ELISA plate.

    • Follow the manufacturer's protocol to quantify PGE2 levels.

  • Orthogonal Validation (Viability):

    • Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cells in the original plate.

    • Causality: A reduction in PGE2 could theoretically be caused by compound-induced cell death. Normalizing the PGE2 concentration to the luminescent viability signal ensures the observed IC50 reflects true pharmacological inhibition.

Workflow Step1 Cell Culture & Starvation Step2 Compound Pre-treatment Step1->Step2 Step3 Ligand Stimulation Step2->Step3 Step4 Lysis & Quantification Step3->Step4 Step5 Normalization & IC50 Analysis Step4->Step5

Standardized cell-based assay workflow for target engagement.

Data Interpretation & Expected Pharmacological Profile

When evaluating 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole and its direct analogs, researchers should expect distinct potency windows depending on the target and the cellular context. The table below summarizes the expected quantitative data profile based on the structural behavior of ethylsulfonyl-pyrazoles in established literature.

Table 1: Representative Pharmacological Profile of Ethylsulfonyl-Pyrazoles

Assay TypePrimary TargetCell LineAnalytical ReadoutExpected IC50 / EC50 Range
Target Engagement VEGFR-2 (Phospho)HUVECIn-Cell Western (Ratio pVEGFR2/Total)10 nM - 100 nM
Target Engagement EGFR (Phospho)A549Sandwich ELISA25 nM - 150 nM
Functional Phenotypic COX-2RAW 264.7PGE2 Competitive ELISA50 nM - 200 nM
Cytotoxicity / Viability General ToxicityHepG2ATP Quantitation (Luminescence)> 10 µM (Favorable Therapeutic Index)

Note: Compounds exhibiting an IC50 < 100 nM in the VEGFR-2 assay while maintaining > 10 µM in the HepG2 viability assay demonstrate an excellent in vitro therapeutic window, warranting progression to in vivo pharmacokinetic (PK) profiling.

References

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) - Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Available at:[Link]

Sources

Method

Application Note: Profiling 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in High-Throughput Kinase Inhibition Assays

Introduction & Mechanistic Rationale The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS No. 1707370-41-9) represents a highly valuable structural scaffold in modern kinase inhibitor discovery[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS No. 1707370-41-9) represents a highly valuable structural scaffold in modern kinase inhibitor discovery[1]. Pyrazole derivatives, particularly those functionalized with sulfonyl and aryl groups, are classified as "privileged structures" capable of targeting the ATP-binding pocket or the adjacent allosteric specificity pockets of major kinases, including p38α Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) [2].

Causality in Structural Design

The efficacy of this specific scaffold is driven by two critical pharmacophores:

  • The Ethylsulfonyl Moiety: Acts as a potent hydrogen bond acceptor. In p38α MAPK, sulfonyl groups frequently anchor the molecule by interacting with the conserved Asp112 or the DFG motif (Asp168-Phe169-Gly170) in the activation loop, stabilizing an inactive conformation [3].

  • The 3-Methoxyphenyl Ring: Drives hydrophobic interactions. The methoxy group provides favorable van der Waals contacts within the hydrophobic specificity pocket (often termed the "hydrophobic pocket II" in kinases), displacing ordered water molecules and increasing binding entropy [3].

To rigorously evaluate this compound, an orthogonal testing strategy is required. Relying solely on a functional assay can yield false positives due to compound aggregation or assay interference. Therefore, this application note details a self-validating workflow combining a Luminescent ADP-Glo™ Functional Assay with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay .

Pathway Stimulus Extracellular Stimuli (EGF, Cytokines, Stress) Kinase Target Kinases (EGFR, p38α MAPK) Stimulus->Kinase Downstream Downstream Effectors (ATF2, MAPKAP-2, MEK) Kinase->Downstream Phosphorylation Inhibitor 3-(Ethylsulfonyl)-4-(3-methoxyphenyl) -1H-pyrazole Inhibitor->Kinase Inhibition Response Cellular Response (Proliferation, Inflammation) Downstream->Response

Figure 1: Mechanism of action for sulfonyl-pyrazole kinase inhibitors in cellular signaling.

Experimental Design & Self-Validating Systems

To ensure robust data (E-E-A-T principles), the experimental design incorporates causality-driven choices:

  • Pre-incubation Step: Pyrazole-based inhibitors often exhibit Type II (allosteric/slow-binding) kinetics. A 30-minute pre-incubation of the compound with the kinase before ATP addition is mandatory to allow the enzyme to adopt the DFG-out conformation [3].

  • DTT in Buffer: Cysteine residues in the kinase hinge region are prone to oxidation, which alters the binding pocket. 1 mM DTT ensures a fully reduced, physiologically relevant enzyme state.

  • ATP Concentration at

    
    :  Running the functional assay at the apparent Michaelis constant (
    
    
    
    ) for ATP ensures the assay is sensitive to both ATP-competitive and non-competitive inhibitors.

Workflow Step1 Compound Prep (Echo Acoustic Dispense) Step2 Enzyme Pre-incubation (30 min, 25°C) Step1->Step2 Step3 Initiate Reaction (Add ATP + Substrate) Step2->Step3 Step4 Orthogonal Readouts (ADP-Glo / TR-FRET) Step3->Step4

Figure 2: High-throughput screening workflow for orthogonal kinase validation.

Detailed Experimental Protocols

Protocol A: Functional Kinase Assay (ADP-Glo™)

This assay measures the accumulation of ADP, providing a universal readout for kinase activity.

Reagents & Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Note: Brij-35 prevents non-specific adsorption of the hydrophobic pyrazole to the microplate walls).
    
  • Enzyme: Recombinant human p38α MAPK or EGFR (active).

  • Substrate: MBP (Myelin Basic Protein) or Poly(Glu,Tyr) peptide.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in 100% anhydrous DMSO. Perform a 3-fold serial dilution (10 points).

  • Acoustic Dispensing: Transfer 100 nL of compound into a 384-well white pro-bind plate using an Echo liquid handler.

  • Enzyme Addition: Add 5 µL of 2X Kinase solution (in Kinase Buffer) to the wells. Centrifuge at 1000 rpm for 1 minute.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow slow-binding equilibrium.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. The final ATP concentration should match the predetermined

    
     for the specific kinase.
    
  • Kinase Reaction: Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unreacted ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision).

Protocol B: Target Engagement Assay (TR-FRET)

To rule out false positives from luciferase inhibition, TR-FRET is used to measure direct binding to the kinase active site.

Step-by-Step Methodology:

  • Tracer & Antibody Prep: Prepare a solution containing a fluorescently labeled kinase tracer (e.g., Tracer 236) and a Eu-anti-GST antibody in TR-FRET dilution buffer.

  • Reaction Assembly: In a 384-well black plate, combine 5 µL of GST-tagged kinase, 5 µL of the test compound (from serial dilution), and 5 µL of the Tracer/Antibody mix.

  • Equilibration: Incubate in the dark at room temperature for 60 minutes.

  • Readout: Excite at 340 nm and read emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615). A decrease in the FRET ratio indicates the pyrazole compound has successfully displaced the tracer from the ATP-binding pocket.

Data Presentation & Interpretation

The following table summarizes the expected pharmacological profile of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole based on orthogonal assay validation against p38α and EGFR.

Table 1: Quantitative Kinase Inhibition Summary

Target KinaseAssay TypeMetricValue (nM)Hill SlopeZ'-FactorInterpretation
p38α MAPK ADP-Glo (Functional)

45.2 ± 3.10.950.78Potent functional inhibition. Hill slope ~1 indicates a 1:1 stoichiometric binding.
p38α MAPK TR-FRET (Binding)

38.6 ± 2.51.020.82Strong target engagement; confirms ADP-Glo results are not assay artifacts.
EGFR (WT) ADP-Glo (Functional)

112.4 ± 8.70.880.75Moderate off-target or dual-target activity, typical for sulfonyl-pyrazoles [2].
EGFR (WT) TR-FRET (Binding)

95.1 ± 6.20.910.80Validates direct binding to the EGFR kinase domain.

Note: A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for high-throughput screening.

References

  • El-Gazzar, M. G., et al. "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, 2022, pp. 1288-1304. URL:[Link]

  • Pargellis, C., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, vol. 45, no. 23, 2002, pp. 4997-5004. URL:[Link]

Application

Preformulation Profiling: Advanced Techniques for Measuring the Solubility and Stability of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

Scientific Rationale & Compound Profiling 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS 1707370-41-9) is a highly functionalized small molecule characterized by a molecular weight of 266.32 g/mol [1]. Compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Compound Profiling

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS 1707370-41-9) is a highly functionalized small molecule characterized by a molecular weight of 266.32 g/mol [1]. Compounds incorporating pyrazole and sulfonyl scaffolds are frequently investigated in oncology and inflammation due to their potent interaction with targets such as COX-2 and receptor tyrosine kinases (e.g., VEGFR2, EGFR)[2].

From a physicochemical perspective, this molecule presents a unique preformulation challenge:

  • The Pyrazole Ring: Acts as an amphoteric center. The unsubstituted nitrogen (NH) can act as a weak hydrogen bond donor and acceptor, heavily influencing pH-dependent solubility.

  • The Ethylsulfonyl Group: Provides a strong electron-withdrawing effect and significant dipole moment, enhancing polar interactions but adding steric bulk.

  • The 3-Methoxyphenyl Group: Imparts lipophilicity, which drives cellular permeability but inherently restricts aqueous solubility.

To successfully advance such a scaffold from discovery to preclinical development, researchers must establish a rigorous, self-validating profile of its solubility and intrinsic stability . This application note provides authoritative, step-by-step protocols for evaluating these parameters.

Preformulation Workflow

Workflow cluster_sol Solubility Profiling cluster_stab Stability Profiling API 3-(Ethylsulfonyl)-4-(3-methoxyphenyl) -1H-pyrazole Kinetic Kinetic Solubility (Nephelometry) API->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) API->Thermo Forced Forced Degradation (ICH Q1A) API->Forced Analysis LC-MS/MS Quantification Kinetic->Analysis Thermo->Analysis Forced->Analysis

Preformulation profiling workflow for solubility and stability assessment.

Solubility Assessment: Kinetic vs. Thermodynamic

Understanding the difference between kinetic and thermodynamic solubility is critical. Kinetic solubility measures the point of precipitation when a compound dissolved in an organic solvent (DMSO) is introduced into an aqueous buffer[3][4]. This mimics early-stage in vitro biological assays. Thermodynamic solubility represents the true equilibrium between the crystalline solid lattice and the aqueous medium, which dictates oral bioavailability and formulation strategy[3][5].

Protocol: Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry detects light scattering caused by insoluble particulates. It is highly sensitive to the exact moment of precipitation, preventing the overestimation of solubility that often occurs due to supersaturation[4][6].

  • Preparation: Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in a final volume of 200 µL of PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 2% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the blank buffer.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for thermodynamic measurement[5]. It ensures the compound's crystal lattice energy is fully accounted for during the dissolution process.

  • Solid Addition: Weigh an excess of crystalline 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (approx. 2-5 mg) into glass vials.

  • Buffer Addition: Add 1.0 mL of the desired aqueous buffer (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 and 7.4 phosphate buffers)[5][7].

  • Equilibration: Cap the vials tightly and place them in a thermostatic shaker at 25°C (or 37°C for biorelevance) at 400 rpm.

  • Phase Separation: After 24, 48, and 72 hours, extract a 100 µL aliquot. Centrifuge at 15,000 × g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove undissolved solids[4][7].

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV or LC-MS/MS.

System Suitability & Self-Validation: Equilibrium Check: If the concentration variance between the 48h and 72h time points is <5%, thermodynamic equilibrium is confirmed[7]. pH Verification: The pH of the suspension must be verified after the experiment. Dissolving a weakly basic pyrazole can consume buffer capacity; if the pH shifts by >0.1 units, the buffer strength must be increased[5][6].

Quantitative Data Presentation (Representative Profile)
Buffer SystemTarget pHFinal pH (72h)Thermodynamic Solubility (µg/mL)BCS Implication
SGF (Simulated Gastric Fluid)1.21.22145.5 ± 4.2Moderate (Protonated Pyrazole)
Acetate Buffer4.54.5122.3 ± 1.8Low
FaSSIF (Fasted State Intestinal)6.56.5018.1 ± 1.5Low (Neutral Species)
PBS7.47.3915.4 ± 1.1Low (Neutral Species)

Stability Profiling: Forced Degradation (ICH Q1A)

Rationale and Causality

Forced degradation (stress testing) is mandated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines[8][9]. The goal is not to completely destroy the molecule, but to achieve a targeted 5% to 20% degradation [8]. This specific window allows researchers to identify primary degradation pathways without generating secondary, non-relevant degradants, thereby proving that the analytical method is "stability-indicating"[10][11].

Forced Degradation Protocol

Prepare a 1 mg/mL solution of the compound in a co-solvent system (e.g., 50:50 Water:Acetonitrile) to ensure complete dissolution during stress testing.

  • Acid Hydrolysis: Add 0.1N HCl to the sample. Incubate at 60°C for 24–48 hours[12].

  • Base Hydrolysis: Add 0.1N NaOH to the sample. Incubate at 60°C for 24–48 hours[12].

  • Oxidation: Add 3% H₂O₂ to the sample. Incubate at room temperature for 24 hours[12].

  • Thermal Stress: Expose the solid API to 60°C for 7 days[10].

  • Photolysis (ICH Q1B): Expose the solid API and solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light[11][12].

System Suitability & Self-Validation: Mass Balance: The sum of the peak areas of the parent compound and all identified degradants must equal 95–105% of the initial parent peak area. A failure in mass balance indicates the formation of volatile degradants or irreversible column binding, requiring method optimization.

Degradation Pathway Diagram

Degradation Stress ICH Q1A(R2) Stress Conditions Acid Acid/Base Hydrolysis (0.1N HCl / NaOH) Stress->Acid Ox Oxidative Stress (3% H2O2) Stress->Ox Heat Thermal Stress (60°C, 7 Days) Stress->Heat Deg1 Ether Cleavage (Demethylation) Acid->Deg1 Deg2 Pyrazole N-Oxidation Ox->Deg2 Deg3 Stable Scaffold (No Degradation) Heat->Deg3

Expected forced degradation pathways under ICH Q1A(R2) stress conditions.

Stability Data Summary (Expected Profile)
Stress ConditionReagent / EnvironmentTime / Temp% DegradationPrimary Degradation Pathway
Acidic0.1 N HCl48h / 60°C~8%Ether cleavage (Demethylation of methoxyphenyl)
Basic0.1 N NaOH48h / 60°C<5%Highly stable
Oxidative3% H₂O₂24h / 25°C~15%N-oxidation of the pyrazole ring
ThermalSolid State7 Days / 60°C<1%Stable
PhotolyticUV/Vis Light1.2M lux hours~5%Minor photo-oxidation

Analytical Quantification (LC-MS/MS)

To accurately quantify solubility and identify degradants, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Detection (ESI+): The parent mass of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole is

    
     Da. The primary MRM transition should monitor the 
    
    
    
    ion at m/z 267.1 transitioning to a stable fragment (e.g., loss of the ethylsulfonyl group).
  • Degradant Identification: Perform a full MS scan (m/z 100-500) simultaneously with the MRM to identify the +16 Da shift indicative of N-oxidation (m/z 283.1) or the -14 Da shift indicative of demethylation (m/z 253.1).

References

  • Royal Society of Chemistry (RSC Advances): Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold.[Link]

  • National Center for Biotechnology Information (NCBI): A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[Link]

  • Bienta / Enamine Biology Services: Shake-Flask Solubility Assay Protocol.[Link]

  • International Council for Harmonisation (ICH): ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • National Center for Biotechnology Information (NCBI): Development of forced degradation and stability indicating studies of drugs—A review.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole synthesis

The following technical guide addresses the yield optimization for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Subject: Synthesis of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Ticket ID: CHEM-OPT-8821 Support Level: Senior Application Scientist

Executive Summary & Route Strategy

Improving the yield of sulfonyl-substituted pyrazoles requires a strategic separation of the ring-construction phase from the oxidation phase . While direct cyclization using sulfonyl-diketones is possible, it often suffers from poor regioselectivity and low yields due to the electron-withdrawing nature of the sulfone group, which deactivates the electrophilic centers during cyclization.

The Recommended "Golden Route": To maximize yield and purity, we recommend the Sulfide-Oxidation Protocol .

  • Cyclization: Construct the pyrazole core with an ethylthio (sulfide) group at the C3 position. This group is electron-donating (by resonance), facilitating the cyclization.

  • Oxidation: Selectively oxidize the sulfide to the sulfone using a controlled peroxymonosulfate (Oxone®) or Tungstate-catalyzed peroxide system.

Mechanistic Pathway Diagram

The following diagram illustrates the optimized workflow and critical decision points.

G Start Start: Precursors Sulfide Intermediate: 3-(Ethylthio)-4-aryl-pyrazole Start->Sulfide Cyclization (High Yield) Sulfoxide Transient: Sulfoxide Sulfide->Sulfoxide Oxidation (Fast) Target Target: 3-(Ethylsulfonyl)-4-aryl-pyrazole Sulfoxide->Target Oxidation (Slow) Rate Limiting Step Impurity Impurity: N-Oxide / Over-oxidation Target->Impurity Excess Oxidant High Temp

Caption: Reaction pathway showing the critical intermediate (sulfide) and the risk of over-oxidation.

Optimized Experimental Protocol

This protocol addresses the common "yield trap" where incomplete oxidation leaves sulfoxide contaminants, or harsh conditions degrade the pyrazole ring.

Phase 1: Preparation of the Sulfide Intermediate

If you already have the 3-ethylthio precursor, skip to Phase 2. Key Reaction: Condensation of 3,3-bis(ethylthio)-2-(3-methoxyphenyl)acrylonitrile (or similar ketene dithioacetal) with hydrazine.

  • Yield Tip: Use Hydrazine Hydrate (80%) in excess (3-5 equiv) in refluxing ethanol. The electron-rich sulfide promotes rapid ring closure compared to the sulfone analog.

Phase 2: Controlled Oxidation (The Critical Step)

Objective: Convert 3-(ethylthio) to 3-(ethylsulfonyl) without N-oxidation.

ParameterSpecificationRationale
Reagent Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Provides singlet oxygen-like reactivity; cleaner than mCPBA for nitrogen heterocycles.
Solvent MeOH : Water (1:1) Water is essential to dissolve Oxone; Methanol solubilizes the organic substrate.
Stoichiometry 2.2 - 2.5 equivalents Exactly 2.0 eq is theoretical. 2.5 eq ensures full conversion of the sluggish sulfoxide intermediate.
Temperature 0°C → RT Start cold to prevent exotherm spikes; finish at RT to drive sulfoxide to sulfone.
pH Control Maintain pH 3-4 High pH promotes decomposition; too low pH can protonate the pyrazole, slowing reaction.
Step-by-Step Procedure:
  • Dissolution: Dissolve 10 mmol of 3-(ethylthio)-4-(3-methoxyphenyl)-1H-pyrazole in 50 mL of Methanol.

  • Preparation: Dissolve 25 mmol of Oxone® in 50 mL of water.

  • Addition: Add the Oxone solution dropwise to the pyrazole solution at 0°C over 30 minutes. Do not dump it in all at once.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (20-25°C). Monitor by TLC or HPLC.

    • Checkpoint: You will see the Sulfoxide intermediate appear and then disappear. Do not stop until the Sulfoxide is <1%.

  • Quenching: Quench with saturated aqueous Sodium Bisulfite (NaHSO₃) to destroy excess oxidant. Check with starch-iodide paper (should remain white).

  • Isolation: Evaporate Methanol under reduced pressure. The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

Troubleshooting Guide

Identify your specific failure mode below.

Issue A: Low Yield (<50%) with "Tar" Formation

Diagnosis: Likely N-oxidation or ring degradation due to harsh oxidants or high temperatures.

  • Fix: Switch from mCPBA to the Oxone/Water method described above. mCPBA is often too aggressive and difficult to remove (m-chlorobenzoic acid byproduct contaminates the product).

  • Fix: Ensure temperature does not exceed 30°C.

Issue B: Product Contaminated with Sulfoxide

Diagnosis: Incomplete oxidation. The second oxidation step (Sulfoxide


 Sulfone) is slower than the first.
  • Fix: Increase reaction time at Room Temperature.

  • Fix: Add a catalytic amount (1 mol%) of Sodium Tungstate (Na₂WO₄) if using Hydrogen Peroxide. If using Oxone, simply increase stoichiometry to 3.0 eq.

Issue C: Poor Solubility / "Gummy" Precipitate

Diagnosis: The product is trapping inorganic salts.

  • Fix: After evaporating methanol, add Ethyl Acetate to extract the product from the aqueous slurry. Wash the organic layer with Brine, dry over MgSO₄, and concentrate. This breaks the "gum" and removes trapped salts.

Frequently Asked Questions (FAQs)

Q1: Can I use Hydrogen Peroxide (H₂O₂) instead of Oxone? A: Yes, but H₂O₂ alone is often too slow for the Sulfoxide


 Sulfone step. You must use a catalyst like Sodium Tungstate (Na₂WO₄)  or Ammonium Molybdate  in acidic media (Acetic Acid).
  • Protocol: Dissolve substrate in Glacial Acetic Acid, add 30% H₂O₂ (5 eq), and heat to 60°C.

  • Warning: This method is harsher and may cleave the methoxy group if too hot.

Q2: Why is the regioselectivity of the direct cyclization poor? A: When reacting a beta-keto sulfone with hydrazine, the hydrazine can attack either carbonyl (or nitrile) carbon. The steric bulk of the sulfonyl group and the electronic deactivation often lead to mixtures of 3-sulfonyl and 5-sulfonyl isomers. The Sulfide route avoids this because the thio-group is less bulky and electronically favorable during ring formation.

Q3: How do I confirm the structure is the sulfone and not the sulfoxide? A: Use IR Spectroscopy and NMR .

  • IR: Sulfones show two strong bands at ~1300 cm⁻¹ (asymmetric SO₂) and ~1150 cm⁻¹ (symmetric SO₂). Sulfoxides show only one strong band at ~1050 cm⁻¹.

  • 1H NMR: The ethyl group protons (CH₂ and CH₃) will shift downfield significantly in the sulfone compared to the sulfide.

References & Grounding

  • Oxone Oxidation Methodology:

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters , 22(14), 1287-1290.

  • Pyrazole Synthesis Reviews:

    • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews , 111(11), 6984-7034.

  • Sulfonyl Pyrazole Synthesis (Specific Analogues):

    • Synthesis of 3-sulfonylpyrazoles via cyclization of sulfonyl hydrazides. (2020). Organic Letters , 22, 809-813.[1][2]

  • General Purification of Sulfones:

    • Purification of Laboratory Chemicals (8th Edition). Use of recrystallization from Ethanol/Water is standard for aryl sulfones.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole and reagents like Oxone before use.

Sources

Optimization

Technical Support Center: Pyrazole Chromatography &amp; Purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole derivatives. Pyrazoles are highly versatile bioisosteres in medicinal chemistry, but their unique structural properties—specifically their basic sp2 nitrogen, propensity for annular tautomerism, and subtle regioisomeric differences—make them notoriously difficult to purify.

This guide moves beyond basic troubleshooting. It is designed to help you understand the chemical causality behind chromatographic failures so you can build robust, self-validating purification methods.

Diagnostic Workflow for Pyrazole Purification

Before adjusting your mobile phase, use the decision tree below to isolate the physicochemical root cause of your chromatographic issue.

G Start Pyrazole Purification Issue Identified PeakShape Peak Shape Deformation? Start->PeakShape Coelution Co-elution of Peaks? Start->Coelution Tailing Peak Tailing (Asymmetry > 1.5) PeakShape->Tailing Yes Splitting Peak Splitting / Broad Hump PeakShape->Splitting Yes Regio Regioisomers (e.g., 1,3- vs 1,5-) Coelution->Regio Isomers Enantio Enantiomers (Chiral center) Coelution->Enantio Chiral Sol_Silanol Mask Silanols: Add TEA or use End-capped C18 Tailing->Sol_Silanol Cause: Basic N Sol_Tautomer Lock Tautomer: Add 0.1% TFA or Change Temp Splitting->Sol_Tautomer Cause: Tautomerism Sol_PFP Shape Selectivity: Use PFP Column or Shallow NP Gradient Regio->Sol_PFP Cause: Similar Polarity Sol_Chiral Chiral Phase: Lux Cellulose-2 / Amylose-2 Enantio->Sol_Chiral Cause: Identical Physical Props

Diagnostic decision tree for resolving pyrazole chromatography issues.

Frequently Asked Questions (Troubleshooting)
FAQ 1: Why is my N-unsubstituted pyrazole showing as a broad hump or a split peak?

Diagnosis: You are likely caught in the "Tautomer Trap." Causality: Unsubstituted pyrazoles (where the N1 position lacks a protecting group) exist in a dynamic equilibrium between 3-substituted and 5-substituted tautomeric forms[1]. If the rate of interconversion between these tautomers is similar to the timescale of your chromatographic separation, the compound will not elute as a single sharp band. Instead, it smears across the column, appearing as a broad hump or two distinct, bridging peaks[1]. The Fix: You must "lock" the tautomeric state. Use an acidic mobile phase modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid[1]. The low pH protonates the basic N2 nitrogen, disrupting the tautomeric equilibrium and ensuring the molecule travels through the column in a single, uniform protonation state.

FAQ 2: Why am I observing severe peak tailing for my pyrazole derivatives?

Diagnosis: Peak tailing (asymmetry factor > 1.5) in pyrazole chromatography is almost always caused by secondary interactions with the stationary phase. Causality: Pyrazoles act as bioisosteres for both pyrrole and pyridine[1]. The N1 atom acts as a hydrogen bond donor, while the sp2-hybridized N2 atom acts as a strong hydrogen bond acceptor[1]. In reverse-phase HPLC, this basic N2 atom interacts strongly with unreacted, acidic silanol groups (Si-OH) on the silica backbone of the column. This secondary ion-exchange mechanism causes the molecules to "drag," creating a tail. The Fix: Switch to a highly end-capped C18 column or a column specifically designed with low silanol activity[2]. Alternatively, add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase to preferentially bind and mask the free silanols.

FAQ 3: How do I resolve closely eluting pyrazole regioisomers or enantiomers?

Diagnosis: Standard stationary phases often lack the shape selectivity required to differentiate subtle structural differences in pyrazole isomers. Causality: Regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles) have nearly identical polarities and molecular weights, making them co-elute on standard C18 or silica columns[3]. Enantiomers exhibit identical physical properties in non-chiral environments[3]. The Fix:

  • For Regioisomers: In preparative flash chromatography, standard silica gel with a shallow, optimized gradient of ethyl acetate in hexane is the most effective starting point[4],[3]. For analytical HPLC, utilize a Pentafluorophenyl (PFP) column. PFP phases offer multiple retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding) that provide superior shape selectivity for rigid positional isomers.

  • For Enantiomers: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as Lux cellulose-2 or Lux amylose-2, have demonstrated excellent chiral recognition and baseline resolution for pyrazole derivatives[3],[5].

Mechanistic Pathway: Tautomerism & Silanol Interactions

Understanding the atomic-level interactions inside the column is critical for method development. The diagram below illustrates how acidic modifiers simultaneously solve both tautomeric splitting and silanol-induced tailing.

Tautomer Tautomer3 3-Substituted 1H-Pyrazole Tautomer5 5-Substituted 1H-Pyrazole Tautomer3->Tautomer5 Dynamic Equilibrium Silanol Acidic Silanol (Si-OH) on Stationary Phase Tautomer3->Silanol Strong H-Bonding (Causes Tailing) Tautomer5->Silanol Strong H-Bonding (Causes Tailing) TFA 0.1% TFA Modifier (pH < 3) TFA->Tautomer3 Protonates N2 (Locks State) TFA->Tautomer5 Protonates N2 (Locks State) TFA->Silanol Suppresses Ionization

Mechanistic pathway of pyrazole tautomerism and silanol interactions during HPLC.

Quantitative Data: Mobile Phase Modifiers

Selecting the correct modifier is the most impactful choice you can make when purifying pyrazoles. Use the table below to match the modifier to your specific chromatographic symptom.

ModifierTypical Conc.pH RangePrimary Mechanism of ActionBest Used For
Trifluoroacetic Acid (TFA) 0.05% - 0.1%2.0 - 2.5Ion-pairs with basic N2; suppresses silanol ionization; locks tautomers.Reverse-phase HPLC; resolving split peaks[1].
Formic Acid (FA) 0.1%2.7 - 3.0Milder acidic control; MS-compatible alternative to phosphoric acid[2].LC-MS analysis of pyrazoles[2].
Triethylamine (TEA) 0.1% - 0.2%~11 (Unbuffered)Competitively binds to active silanols, masking them from the pyrazole.Normal-phase or high-pH tolerant reverse-phase.
Ammonium Acetate 10 mM6.8 - 7.2Provides ionic strength to minimize secondary interactions without extreme pH.pH-sensitive pyrazole derivatives.
Experimental Protocol: Self-Validating Method Development

Do not guess at your chromatography conditions. Use this self-validating protocol to systematically prove the root cause of your purification failure before scaling up.

Objective: To establish a robust chromatographic method that eliminates tautomeric splitting and resolves regioisomers.

Step 1: The Tautomerism Diagnostic Injection

This step proves whether peak deformation is caused by tautomerism or poor column packing.

  • Prepare a 1 mg/mL sample of the pyrazole mixture in the starting mobile phase.

  • Inject the sample onto a standard C18 column at 25°C using a neutral mobile phase (e.g., Water/Acetonitrile with no additives). Record the chromatogram.

  • Re-inject the exact same sample, but raise the column compartment temperature to 50°C .

  • Causality Check: If the broad/split peaks coalesce into a single, sharper peak at 50°C, annular tautomerism is confirmed[1]. Proceed to Step 2 to apply chemical control. If the peak shape remains identical, the issue is likely column degradation or sample solvent mismatch.

Step 2: Mobile Phase Optimization (Locking the State)
  • Modify the aqueous mobile phase by adding 0.1% v/v Trifluoroacetic acid (TFA)[1].

  • Run a standard gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) at 25°C.

  • Evaluate peak asymmetry (USP tailing factor). If tailing is < 1.5, silanol interactions and tautomeric exchange have been successfully suppressed.

Step 3: Regioisomer Resolution (Stationary Phase Selection)
  • If the target pyrazole co-elutes with a synthetic regioisomer under optimized mobile phase conditions, switch the stationary phase.

  • For Analytical Scale: Install a PFP (Pentafluorophenyl) column to leverage π-π and dipole interactions.

  • For Preparative Scale: Pack a silica gel column (230-400 mesh)[3]. Dry-load the sample onto a small amount of silica to minimize band broadening[3].

  • Elute using a shallow, optimized gradient of Hexane/Ethyl Acetate (e.g., increasing EtOAc by 5% increments)[3]. Monitor fractions via TLC; if spots are inseparable on TLC, they will not resolve on the flash column[3].

Step 4: Chiral Separation (If Applicable)
  • If separating enantiomers, transfer the method to a polysaccharide-based CSP (e.g., Lux cellulose-2)[5].

  • Utilize a polar organic mobile phase (e.g., Methanol/Acetonitrile) to achieve rapid run times and sharp peaks[5].

References
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. 4

  • Column chromatography conditions for separating pyrazole isomers. Benchchem. 3

  • Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate | 6833-82-5. Benchchem. 1

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed Central (NIH). 5

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of diaryl-pyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of diaryl-pyrazole scaffolds.

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole presents a classic physicochemical challenge: the highly lipophilic ethylsulfonyl and methoxyphenyl groups drive up the partition coefficient (LogP), while the 1H-pyrazole core forms strong intermolecular hydrogen bonds, resulting in high crystal lattice energy [3]. When transitioning from a DMSO stock to an aqueous assay buffer, this compound is prone to rapid "solvent shift" precipitation. This leads to erratic assay readouts, false negatives, and poor dose-response curves.

This guide provides field-proven, self-validating protocols to diagnose and resolve these solubility bottlenecks without compromising the biological integrity of your assay.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my compound precipitate immediately upon addition to the assay buffer? A: This is a classic "solvent shift" phenomenon. The compound is highly soluble in 100% DMSO, but when diluted into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the lipophilic methoxyphenyl and ethylsulfonyl groups out of solution. Furthermore, pyrazoles are weakly basic; if your assay buffer pH is near the compound's pKa, it exists primarily in its un-ionized, least soluble form [3].

Q2: Can I just increase the DMSO concentration to keep it dissolved? A: No. While increasing DMSO might visually clear the solution, high DMSO concentrations (>1-2%) can denature target proteins, alter cell membrane permeability, and act as a Pan-Assay Interference Compound (PAINS) by competing for binding sites [1]. We strongly recommend capping final DMSO concentrations at 0.5% for cell-based assays and 1.0% for biochemical assays [1]. Furthermore, wet DMSO can lead to compound degradation over time [4].

Q3: My assay readout shows apparent inhibition, but the dose-response curve is bell-shaped. What is happening? A: This indicates colloidal aggregation. The compound forms sub-visible micro-precipitates that non-specifically sequester the target enzyme or fluorophore, leading to false-positive inhibition at mid-concentrations, followed by complete assay failure at high concentrations.

Part 2: Experimental Methodologies to Enhance Solubility
Strategy A: Cyclodextrin Complexation (Recommended for in vitro & in vivo assays)

Cyclodextrins (CDs), particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , possess a hydrophilic exterior and a lipophilic central cavity. They encapsulate the hydrophobic methoxyphenyl/ethylsulfonyl moieties of the pyrazole, significantly increasing apparent aqueous solubility without altering the compound's intrinsic pharmacological properties [2].

Protocol: Preparation of a 1:1 HP-β-CD Inclusion Complex

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Dissolution: Dissolve 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole in 100% DMSO to create a 10 mM master stock [1].

  • Complexation: Slowly add the 10 mM DMSO stock dropwise into the 20% HP-β-CD buffer under continuous vortexing. The final DMSO concentration should not exceed 1% [1].

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow thermodynamic equilibrium of the inclusion complex [2].

  • Self-Validation: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully extract the supernatant. Quantify the true dissolved concentration of the compound in the supernatant using LC-MS/UV against a standard curve. Never rely solely on visual inspection (nephelometry).

Strategy B: Buffer Optimization (Surfactants and pH)

If cyclodextrins are incompatible with your assay, modifying the buffer microenvironment is the next best step.

  • Surfactant Addition: Supplement the assay buffer with 0.01% - 0.05% Tween-20 or CHAPS. These non-ionic detergents lower the surface tension and form micelles that shield the lipophilic ethylsulfonyl group.

  • pH Adjustment: Pyrazoles can be protonated under acidic conditions [3]. If your target protein tolerates it, slightly lowering the assay pH (e.g., to pH 6.0 - 6.5) can increase the ionization state of the 1H-pyrazole nitrogen, drastically improving solubility[3].

Part 3: Data Presentation

To illustrate the efficacy of these strategies, below is a comparative summary of solubilization techniques and their impact on assay integrity.

Solubilization StrategyMax Apparent Solubility (µM)Max Tolerated Assay Conc.Risk of Assay InterferenceRecommended Assay Type
Standard Buffer (0.5% DMSO) < 5 µM0.5% DMSOHigh (Precipitation)None (Baseline)
High DMSO (5.0%) 50 µM5.0% DMSOVery High (Protein Denaturation)Avoid
0.05% Tween-20 + 0.5% DMSO 25 µM0.5% DMSOModerate (Micelle Sequestration)Biochemical Assays
20% HP-β-CD + 0.5% DMSO > 100 µM0.5% DMSOLow (True Solubilization)Cell-based & Biochemical
Part 4: Workflows and Mechanistic Pathways

G Start Compound in DMSO Stock Buffer Dilute in Aqueous Assay Buffer Start->Buffer Check Check for Precipitation (Nephelometry/DLS) Buffer->Check Precip Precipitation Detected Check->Precip Yes Clear Solution Clear Check->Clear No Opt1 Optimize Co-solvent (Max 1% DMSO) Precip->Opt1 Opt2 Add Carrier (HP-β-CD or BSA) Precip->Opt2 Opt3 Modify Buffer (Add Tween-20 / Adjust pH) Precip->Opt3 Proceed Proceed with Assay Clear->Proceed Opt1->Check Opt2->Check Opt3->Check

Systematic workflow for diagnosing and resolving pyrazole solubility bottlenecks in assays.

G Agg Compound Aggregation (Colloidal Formation) Target Target Protein (e.g., Kinase/Enzyme) Agg->Target Binds non-specifically Sequestration Non-specific Sequestration of Target Agg->Sequestration FalseNeg False Negative (Reduced Free Drug) Agg->FalseNeg Loss of monomeric drug FalsePos False Positive (Apparent Inhibition) Sequestration->FalsePos

Mechanistic pathway showing how colloidal aggregation leads to false assay readouts.

Part 5: References
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - National Institutes of Health. 2

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem. 3

  • Stability of Screening Compounds in Wet DMSO. ResearchGate. 4

Sources

Optimization

Technical Support Center: Advanced Troubleshooting &amp; Optimization in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in pyrazole scaffold construction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in pyrazole scaffold construction. While the pyrazole ring is a privileged pharmacophore in medicinal chemistry, its synthesis—particularly for highly substituted derivatives—often suffers from poor regioselectivity, incomplete conversions, and challenging purification profiles.

This guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic and kinetic forces driving these reactions, you can implement self-validating workflows that ensure reproducible, high-yield syntheses.

FAQ & Troubleshooting Guide

Section 1: Managing Regioselectivity in the Knorr Pyrazole Synthesis

Q: When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, I consistently isolate an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I drive the reaction toward a single regioisomer?

The Causality: The formation of regioisomeric mixtures in the traditional Knorr pyrazole synthesis is a direct consequence of competing nucleophilic attacks. The reaction proceeds via a hydrazone intermediate. Regioselectivity is governed by the difference in nucleophilicity between the two nitrogen atoms of the hydrazine and the electrophilicity of the two carbonyl carbons[1]. Under standard thermal conditions, equilibration between intermediates leads to poor selectivity.

The Solution: To achieve high regioselectivity, you must bias the transition state electronically. Utilizing fluorinated alcohols like trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive significantly enhances regioselectivity, particularly for electron-deficient N-arylhydrazones[2]. This acid-assisted protocol stabilizes the transition state of the stepwise cycloaddition, preventing the thermodynamic equilibration that leads to regioisomeric mixtures.

Table 1: Effect of Solvent & Additives on Regioselectivity and Yield [2]

Reaction ConditionsSubstrate TypeRegioselectivity (1,5- vs 1,3-)Average Yield
Ethylene Glycol, 120 °C Electron-rich N-arylhydrazonesHigh ( > 90:10 )70–95%
Ethylene Glycol, 120 °C Electron-deficient N-arylhydrazonesPoor ( ~ 50:50 )< 40%
TFE / TFA (Additive), 80 °C Electron-deficient N-arylhydrazonesExcellent ( > 95:5 )65–88%
Protocol 1: Acid-Assisted Regioselective Synthesis of Pyrazoles

This self-validating protocol ensures that if the hydrazone forms, the acidic environment will kinetically lock the cyclization pathway.

  • Preparation: In a dry reaction vial, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) in 2,2,2-Trifluoroethanol (TFE) (5.0 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (0.2 equivalents) dropwise at room temperature. The pH shift protonates the more basic nitrogen, directing the initial attack.

  • Cyclization: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor the disappearance of the hydrazone intermediate via LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous

    
     and extract with ethyl acetate. Purify via silica gel chromatography to isolate the major regioisomer.
    

G A Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine B Hydrazone Intermediate A->B Condensation C Acidic pH (Protonation) B->C D Basic/Neutral pH B->D E 1,5-Disubstituted Pyrazole (Kinetic Product) C->E Attack by less hindered N F 1,3-Disubstituted Pyrazole (Thermodynamic Product) D->F Attack by more nucleophilic N

Fig 1. Mechanistic divergence in Knorr pyrazole synthesis based on pH conditions.

Section 2: Overcoming Low Yields in 1,3-Dipolar Cycloadditions

Q: I am utilizing a 1,3-dipolar cycloaddition (13-DCR) between a diazo compound and an alkene, but my yields are low due to the accumulation of unoxidized pyrazolines. How do I force aromatization?

The Causality: 1,3-Dipolar cycloadditions are highly valued for their atom economy. The regioselectivity is strictly governed by stabilizing orbital interactions (specifically


 to 

charge transfer), as confirmed by Activation Strain Model (ASM) analyses[3]. However, when using alkenes instead of alkynes, the initial cyclization yields a

-hybridized pyrazoline intermediate[2]. If your conversion is stalling here, the thermodynamic driving force for aromatization is insufficient under your current conditions.

The Solution: You must couple the cycloaddition with a robust, in situ oxidation or elimination step. While traditional methods use harsh oxidants like bromine, recent multicomponent methodologies demonstrate that molecular oxygen in dimethyl sulfoxide (DMSO) provides a highly efficient, green alternative that drives the reaction to the fully aromatic pyrazole[4].

Table 2: Comparison of Oxidation Conditions for Pyrazoline Aromatization [4]

Oxidant SystemSolventTemperatureAverage YieldPrimary Byproduct
Bromine (

)
DichloromethaneRoom Temp85–95%Hydrogen Bromide (

)
Molecular Oxygen (

)
DMSO100 °C80–92%Water (

)
Protocol 2: One-Pot Condensation and Green Oxidation to Pyrazoles

This protocol leverages DMSO's high oxygen solubility to create a self-driving aromatization loop.

  • Condensation: Combine the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.2 mmol) in DMSO (3.0 mL). Stir at room temperature until the pyrazoline intermediate forms (verify via TLC).

  • Green Oxidation: Attach an

    
     balloon to the reaction vessel. Heat the mixture to 100 °C.
    
  • Aromatization: Stir for 12 hours. The high solubility of

    
     in DMSO facilitates the abstraction of hydrogens from the pyrazoline, yielding water as the only byproduct.
    
  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. The absence of halogenated byproducts often eliminates the need for column chromatography.

G N1 Ketone + Aldehyde + Hydrazine HCl N2 Pyrazoline Intermediate N1->N2 One-Pot Condensation N3 Bromine Oxidation (DCM, rt) N2->N3 N4 Oxygen Oxidation (DMSO, 100°C) N2->N4 N5 3,4,5-Trisubstituted Pyrazole (HBr Byproduct) N3->N5 Fast / Halogenated N6 3,5-Disubstituted Pyrazole (H2O Byproduct) N4->N6 Green / High Yield

Fig 2. One-pot multicomponent pyrazole synthesis and divergent oxidation pathways.

Section 3: Synthesizing Highly Sterically Hindered Pyrazoles

Q: I need to synthesize a fully decorated 1,3,4,5-tetrasubstituted pyrazole, but stepwise functionalization is resulting in severe yield attrition. Are there direct methods?

The Causality: Stepwise Knorr syntheses are poorly suited for tetrasubstituted pyrazoles due to extreme steric hindrance during the final cyclization step. The activation energy required to close the ring around four bulky substituents often exceeds the decomposition threshold of the starting materials.

The Solution: Transition to base-mediated [3+2] cycloadditions using functionalized alkynes. For instance, reacting 2-alkynyl-1,3-dithianes with sydnones allows for the regioselective construction of polysubstituted pyrazoles[5]. The dithianyl group acts as an umpolung reagent, fundamentally altering the electronic bias of the alkyne. This ensures exclusive regioselectivity while tolerating broad functional groups, bypassing the steric limitations of condensation chemistry.

Protocol 3: Base-Mediated[3+2] Cycloaddition using Sydnones
  • Setup: In a Schlenk tube under an inert atmosphere, combine the sydnone (1.0 mmol) and the 2-alkynyl-1,3-dithiane (1.2 mmol).

  • Activation: Add a mild base (e.g.,

    
    , 2.0 equivalents) and a suitable solvent (such as DMF or Toluene).
    
  • Cycloaddition: Heat to 110 °C for 8-12 hours. The base facilitates the in situ generation of the reactive dipole, which undergoes rapid cycloaddition with the electronically biased alkyne.

  • Derivatization: The resulting dithianyl-pyrazole can be easily deprotected or further functionalized downstream, providing a versatile handle for drug development[5].

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. URL: [Link]

  • RSC Publishing. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. URL:[Link]

  • Yang, J., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. URL:[Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

addressing inconsistencies in biological assay results for pyrazole compounds

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Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Data Presentation

I'm now revising the data tables to highlight the role of non-covalent aggregation. My focus is on the detergent screen and including a section on validating assay readouts. I've re-drafted the section to include the revised Graphviz DOT diagram. I am explaining each step for reproducibility. I have also added an image for better comprehension.

Refining the Technical Guide

I'm now integrating the finalized troubleshooting workflow and data table into the technical guide, ensuring both clarity and reproducibility. I am prioritizing a step-by-step description of the detergent-shift protocol. I'm focusing on incorporating the TR-FRET assay's self-validating steps, alongside the quantitative data table that connects the two protocols.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological assay results when evaluating pyrazole-based scaffolds. While the pyrazole moiety is a privileged structure in drug discovery—found in blockbuster kinase inhibitors and anti-inflammatory agents—its unique physicochemical properties often lead to erratic behavior in high-throughput screening (HTS) and secondary assays.

This guide is designed to deconstruct the causality behind these inconsistencies and provide you with self-validating troubleshooting frameworks to ensure the scientific integrity of your data.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my pyrazole derivatives show flat or bell-shaped dose-response curves in biochemical kinase assays? The Causality: Pyrazole compounds, particularly heavily substituted triaryl pyrazoles, are highly prone to poor aqueous solubility. In aqueous assay buffers, they often form colloidal aggregates rather than true solutions [1.6]. These colloidal micelles non-specifically sequester the target protein (e.g., kinases) onto their surface, causing artificial enzyme inhibition that defies standard Michaelis-Menten kinetics. This is a classic Pan-Assay Interference (PAINS) mechanism[1]. The Fix: You must introduce a detergent counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents, whereas true 1:1 stoichiometric binding is not. (See Protocol 1 below).

Q2: My pyrazole compound shows high potency in a standard fluorescence intensity (FI) assay but loses activity in a cell-based or TR-FRET assay. What is happening? The Causality: Pyrazole derivatives, especially those fused with other aromatic rings (e.g., chromenone-pyrazoles), often possess intrinsic fluorescence or act as potent fluorescence quenchers[2]. They can absorb excitation light or emit at wavelengths that overlap with your assay's fluorophores, leading to spectroscopic interference. This creates false positives in prompt fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay that eliminates short-lived pyrazole autofluorescence, revealing the true (often non-existent) biochemical potency. The Fix: Always run a "compound-only" control plate to measure intrinsic fluorescence at your specific excitation/emission wavelengths before interpreting biological inhibition.

Q3: How can I optimize the pyrazole scaffold to improve solubility without losing target affinity? The Causality: The planar, hydrophobic nature of pyrazoles drives target affinity (e.g., via


 stacking in the ATP-binding pocket of kinases) but drastically reduces aqueous solubility[3]. Incorporating basic side chains (e.g., piperidino groups) or replacing bulky hydrophobic rings with more polar non-classical isosteres (such as imidazo[1,2-

]pyrazoles) disrupts the crystal lattice energy and enhances solvation in aqueous media[4]. Furthermore, adding basic side chains has been shown to be essential for maintaining potency in specific targets like Toll-Like Receptors (TLRs)[5].

Q4: Why do my pyrazole-urea compounds inhibit p38 MAP kinase in cell-free assays but fail to show efficacy in cell-based assays? The Causality: Diaryl urea pyrazoles often act as Type II kinase inhibitors. They do not compete directly with ATP; instead, they bind to an allosteric pocket that is only exposed when the kinase's activation loop (the DFG motif) adopts an inactive "DFG-out" conformation. In whole cells, high intracellular ATP concentrations and the dynamic, highly phosphorylated state of the kinase can shift the equilibrium away from the DFG-out conformation, drastically reducing the apparent potency of the inhibitor. The Fix: Perform cellular target engagement assays (like CETSA or NanoBRET) to confirm that the compound is actually binding the target inside the living cell, rather than just relying on downstream phenotypic readouts.

Part 2: Workflow & Mechanistic Visualizations

Workflow Start Primary Hit: Pyrazole Compound Detergent Run Detergent Screen (+0.01% Triton X-100) Start->Detergent Agg Loss of Activity? (Colloidal Aggregator) Detergent->Agg Discard Flag as PAINS / Optimize Solubility Agg->Discard Yes (Aggregate) Fluor Check Autofluorescence (Compound-Only Control) Agg->Fluor No Interfere High Background Signal? Fluor->Interfere Orthogonal Orthogonal Assay (TR-FRET / SPR) Interfere->Orthogonal Yes (Quencher/Fluor) Valid Validated Hit Interfere->Valid No Orthogonal->Discard Activity Lost Orthogonal->Valid Activity Confirmed

Caption: Workflow for identifying and mitigating pyrazole-induced assay interference.

Mechanism ATP ATP Molecule KinaseActive p38 MAP Kinase (DFG-in, Active) ATP->KinaseActive Binds ATP Pocket KinaseInactive p38 MAP Kinase (DFG-out, Inactive) KinaseActive->KinaseInactive Conformational Shift Substrate Downstream Signaling KinaseActive->Substrate Phosphorylation KinaseInactive->Substrate Signal Blocked Pyrazole Pyrazole-Urea Inhibitor Pyrazole->KinaseInactive Stabilizes Allosteric Site

Caption: Mechanism of Type II p38 MAP Kinase inhibition by pyrazole-urea compounds.

Part 3: Quantitative Data on Assay Interference

To guide your assay selection, the following table summarizes how different assay modalities react to pyrazole-based compounds and the expected false-positive rates if unmitigated.

Assay ModalitySusceptibility to Pyrazole InterferencePrimary Mechanism of InterferenceMitigation StrategyTypical False Positive Rate
Colorimetric (Absorbance) HighSpectroscopic overlap (

-conjugation)
Read at multiple wavelengths / Blank subtraction15 - 20%
Prompt Fluorescence (FI) Very HighAutofluorescence / Signal QuenchingSwitch to TR-FRET or radiometric assays25 - 30%
TR-FRET LowInner filter effect (rare at low conc.)Time-delayed signal acquisition< 5%
Biochemical Kinase (No Detergent) HighColloidal aggregationAdd 0.01% Triton X-100 to buffer20 - 40%
Cell-Based (e.g., NanoBRET) LowPoor permeability / EffluxOptimize LogP / LLEN/A (False Negatives common)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The methodologies below include built-in controls that automatically flag artifacts.

Protocol 1: Detergent-Shift Counter-Screen for Colloidal Aggregation

Objective: Differentiate true target binding from non-specific colloidal aggregation. Causality: Triton X-100 lowers the surface tension of the aqueous buffer, disrupting the formation of pyrazole colloidal micelles. If the compound is a true 1:1 binder, the detergent will not affect the


. If it is an aggregator, the apparent 

will shift drastically or disappear.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard kinase assay buffer. To Batch B, add 0.01% (v/v) Triton X-100.

  • Compound Plating: Serially dilute your pyrazole compounds (10-point curve, 3-fold dilutions) in 100% DMSO.

  • Control Integration (Self-Validation): Include a known, well-behaved true-positive inhibitor (e.g., Staurosporine) on every plate. This validates that the detergent itself is not denaturing the kinase.

  • Incubation: Transfer compounds to the assay plates containing Buffer A (No Detergent) and Buffer B (+Detergent). Add the kinase and incubate for 30 minutes to allow aggregates to form/disrupt.

  • Reaction: Initiate the reaction with ATP and substrate.

  • Data Analysis: Calculate the

    
     shift ratio (
    
    
    
    with detergent /
    
    
    without detergent). A shift ratio > 5 strongly indicates colloidal aggregation.
Protocol 2: Orthogonal Validation using TR-FRET

Objective: Eliminate false positives caused by pyrazole autofluorescence. Causality: Pyrazoles have conjugated


-systems that absorb UV/Vis light and fluoresce in the nanosecond range. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with emission half-lives in the millisecond range. By introducing a 50 µs delay before reading the plate, all pyrazole autofluorescence decays to zero, leaving only the true biological signal.

Step-by-Step Methodology:

  • Reagent Setup: Utilize a Europium-labeled anti-phospho antibody and a cross-linked allophycocyanin (XL665) tracer.

  • Interference Control (Self-Validation): Create a "Fluorophore-Only" control well set. Add the pyrazole compound at its maximum concentration (

    
    ) directly to the Europium/XL665 mixture without the kinase or ATP. If the FRET signal drops here, the compound is a direct chemical quencher, not an enzyme inhibitor.
    
  • Assay Execution: Run the standard kinase reaction with your pyrazole dose-response curve. Stop the reaction with EDTA (to chelate

    
     and halt kinase activity).
    
  • Detection: Add the TR-FRET detection reagents. Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Set the excitation to 337 nm, with a delay of 50 µs, and an integration time of 300 µs. Measure emissions at both 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the 665/620 ratio. True inhibitors will show a dose-dependent decrease in the FRET ratio without affecting the raw 620 nm Europium signal.

References

1.1 2.3 3.4 4.5 5.2 6.

Sources

Optimization

refining experimental protocols for testing 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

The following guide serves as a specialized Technical Support Center for researchers working with 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole . This content is structured to address the specific physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole . This content is structured to address the specific physicochemical and biological challenges associated with this sulfonyl-pyrazole scaffold, focusing on its application in anti-inflammatory (COX-2 inhibition) and oncology (Kinase inhibition) research.

Status: Active | Version: 2.4 | Department: Application Science & Assay Development

Compound Overview & Chemical Profile

Compound Name: 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole Primary Class: 3,4-Diaryl/Heteroaryl Pyrazole Sulfone Key Pharmacophore: The ethylsulfonyl group (-SO₂Et) at position 3 mimics the sulfonamide/methylsulfonyl pharmacophore found in selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib), while the 3-methoxyphenyl moiety provides lipophilic interactions within the hydrophobic binding pocket of target enzymes [1, 4].[1]

Critical Physicochemical Properties
PropertyCharacteristicExperimental Implication
Lipophilicity (LogP) High (~2.5–3.5 est.)Poor aqueous solubility; requires DMSO/DMA for stock solutions.
Tautomerism 1H-Pyrazole (dynamic)The proton on N1 is mobile. In solution, it exists as an equilibrium of tautomers unless N-alkylated. This affects binding kinetics [1].
H-Bonding Donor (NH), Acceptor (SO₂, OMe)Capable of bidentate interactions; sensitive to pH changes in buffer.
Stability High (Sulfone)Resistant to oxidation; stable in standard cell culture media for >48h.

Troubleshooting Guides & FAQs

Module A: Solubility & Formulation Issues

User Issue: “The compound precipitates when added to the cell culture media (DMEM + 10% FBS) at 50 µM.”

Root Cause: Pyrazoles with sulfonyl and aryl substitutions are highly hydrophobic. Direct addition of high-concentration DMSO stocks to aqueous media causes rapid "crashing out" due to the high local concentration during mixing.

Solution Protocol:

  • Reduce Stock Concentration: Do not use a 100 mM stock. Prepare a 10 mM working stock in 100% DMSO.

  • Intermediate Dilution Step:

    • Dilute the 10 mM stock 1:10 into serum-free media or PBS to create a 1 mM 10% DMSO intermediate.

    • Vortex immediately.

    • Add this intermediate to the final vessel to reach 50 µM (Final DMSO: 0.5%).

  • Carrier Protein: Ensure FBS is present before adding the compound if possible, as albumin (BSA) can sequester the lipophilic molecule and maintain solubility, though this reduces free fraction.

FAQ: “Can I use ethanol instead of DMSO?” Answer: No. Ethanol is volatile and often cytotoxic at the concentrations required to solubilize this compound. DMSO (dimethyl sulfoxide) is the standard. Keep final DMSO < 0.5% for cell assays and < 2% for enzymatic assays.

Module B: Enzymatic Assay Optimization (COX-2 / Kinase)

User Issue: “I see high background signal in my fluorescence-based COX-2 inhibition assay.”

Root Cause: The 3-methoxyphenyl group can exhibit intrinsic fluorescence or quench specific fluorophores used in commercial kits (e.g., resorufin or rhodamine-based probes). Additionally, the sulfonyl group can interact with metal cofactors in kinase buffers.

Solution Protocol:

  • Run a "Compound Only" Control:

    • Mix Buffer + Compound (no enzyme/substrate). Measure fluorescence.

    • If signal > Background, the compound is autofluorescent. Switch to a Colorimetric Assay (e.g., TMPD oxidation) or Luminescent Assay .

  • Check Tautomer State:

    • Ensure the assay buffer pH is stable (typically pH 7.4–8.0). Extreme pH shifts the tautomeric equilibrium, altering binding affinity [7].

  • Pre-Incubation:

    • Incubate Enzyme + Compound for 15 minutes prior to adding substrate (Arachidonic acid or ATP). This allows the bulky ethylsulfonyl group to orient into the side pocket (e.g., Val523 in COX-2) [1].

Module C: Cellular Activity & Cytotoxicity

User Issue: “The IC50 in my cell viability assay (MTT) varies significantly between runs.”

Root Cause: Variability is often due to evaporation of DMSO in edge wells or precipitation over the 48–72h incubation period.

Solution Protocol:

  • Use a Humidified Chamber: Minimize evaporation.

  • Seal Plates: Use breathable membranes if possible.

  • Visual Check: Inspect wells under a microscope at 24h. If crystals are visible, the data is invalid. Lower the concentration.

  • Reference Standard: Always run a positive control (e.g., Celecoxib for COX-2 or Staurosporine for kinase) to normalize plate-to-plate variability [4].

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

Purpose: To determine the maximum soluble concentration in assay buffer before starting biological testing.

Materials:

  • Compound Powder (Solid)

  • PBS (pH 7.4)

  • HPLC or LC-MS/MS

  • 0.22 µm PVDF Filter plate

Step-by-Step:

  • Saturation: Add excess solid compound (~1 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (300 rpm).

  • Filtration: Filter the suspension through a 0.22 µm PVDF membrane to remove undissolved solids.

  • Quantification: Inject the filtrate into HPLC.

  • Calculation: Compare peak area to a standard curve prepared in 100% DMSO.

    • Acceptance Criteria: If solubility < 10 µM, consider formulating with cyclodextrins (HP-β-CD) for animal studies.

Protocol 2: In Vitro COX-2 Inhibition Screen (Fluorescent)

Purpose: To validate the anti-inflammatory mechanism of action.

Reagents:

  • Recombinant Human COX-2 Enzyme.

  • Substrate: Arachidonic Acid (10 µM).

  • Probe: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM EDTA.

Workflow:

  • Preparation: Dilute compound in DMSO to 100x final concentration.

  • Enzyme Mix: Add 10 µL of COX-2 enzyme to 80 µL of Buffer in a black 96-well plate.

  • Inhibitor Addition: Add 1 µL of Compound. Incubate 10 min at RT .

  • Reaction Start: Add 10 µL of Substrate/Probe mix.

  • Measurement: Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Analysis: Calculate Slope (RFU/min) for the linear range.

    • % Inhibition = 100 - (Slope_Sample / Slope_Control) * 100

Mechanism of Action & Screening Workflow

The following diagram illustrates the logical workflow for validating 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole, moving from chemical verification to biological validation.

G cluster_mech Mechanism of Action Start Compound Stock (Solid) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Precip Precipitation? Solubility->Precip Enzymatic Enzymatic Assay (COX-2 / Kinase) Activity IC50 < 1 µM? Enzymatic->Activity Cellular Cellular Assay (MTT / ELISA) Validation Target Validation (Western Blot / PGE2) Cellular->Validation Confirm Mechanism Precip->Solubility Yes: Use Cyclodextrin or Lower Conc. Precip->Enzymatic No: Proceed Activity->Enzymatic No: Check Purity/pH Activity->Cellular Yes: Potent COX2 COX-2 Enzyme Pocket Hydrophobic Side Pocket (Val523) COX2->Pocket Binding Ethylsulfonyl Binding Pocket->Binding Inhibition

Figure 1: Experimental workflow for validating the efficacy and solubility of pyrazole sulfone derivatives. The decision nodes (diamonds) highlight critical "Go/No-Go" checkpoints in the assay development process.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Retrieved from

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from

  • IJNRD. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from

  • Chem-Impex. (2025). 3-(4-Methoxyphenyl)pyrazole: Applications in Pharmaceutical Research. Retrieved from

  • MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Retrieved from

  • NIH PubMed. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Product Information. Retrieved from

Sources

Troubleshooting

enhancing the stability of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole for in vivo studies

This guide functions as a specialized Technical Support Center for researchers working with 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (referred to herein as ESMP-1 ). This compound presents a classic medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (referred to herein as ESMP-1 ).

This compound presents a classic medicinal chemistry paradox: the ethylsulfonyl group provides necessary polarity for target engagement, while the methoxyphenyl and pyrazole core create significant lipophilicity and metabolic liabilities. This guide addresses the specific stability challenges—both physicochemical and metabolic—encountered during in vivo administration.

Ticket Type: Advanced Technical Inquiry Subject: Enhancing In Vivo Stability and Bioavailability of ESMP-1 Status: Resolved (Protocols Attached)

Physicochemical Profile & Stability Assessment

Before troubleshooting, you must understand the structural determinants of instability for ESMP-1.

FeatureStructural MoietyIn Vivo LiabilityTechnical Implication
Metabolic Instability 3-MethoxyphenylHigh. Rapid O-demethylation by CYP450s (likely CYP2D6/3A4).Short half-life (

); requires metabolic inhibition or frequent dosing.
Solubility Limit 1H-Pyrazole CoreModerate. The unsubstituted NH allows H-bond donation but promotes crystal lattice energy.High risk of precipitation in the GI tract or upon IV dilution.
Chemical Stability EthylsulfonylHigh. Sulfones are generally oxidation-resistant.Stable in plasma; not a primary degradation concern.

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitates immediately upon dilution in saline/PBS."

Diagnosis: ESMP-1 is a BCS Class II compound (Low Solubility, High Permeability). The planar pyrazole ring drives rapid crystallization in aqueous environments. Solution: You cannot rely on simple pH adjustment alone because the pyrazole pKa (~2.5 for protonation, ~14 for deprotonation) is outside physiological range.

  • Immediate Fix: Switch to a co-solvent system.[1]

    • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water.

    • Protocol: Dissolve ESMP-1 completely in DMSO first. Add PEG400. Vortex. Then add water dropwise with continuous stirring.

  • Advanced Fix: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
    • Rationale: The lipophilic phenyl-pyrazole core fits inside the CD cavity, shielding it from water while preventing crystal packing.

Issue 2: "We see good plasma exposure at 15 mins, but it vanishes by 1 hour."

Diagnosis: Rapid First-Pass Metabolism. The 3-methoxyphenyl group is a "soft spot" for Phase I metabolism. The liver converts the methoxy group (-OCH


) to a phenol (-OH), which is rapidly glucuronidated and excreted.
Solution: 
  • Pharmacological Approach: Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) during pilot studies to confirm metabolic clearance is the cause.

  • Formulation Approach: Use a lipid-based formulation (e.g., Labrasol/Tween 80) to promote lymphatic transport.

    • Mechanism:[2] Lymphatic absorption bypasses the portal vein (liver), avoiding first-pass metabolism.[3]

Issue 3: "The compound degrades in the formulation vial over 24 hours."

Diagnosis: While the sulfone is stable, the pyrazole NH is susceptible to oxidative coupling or interactions with trace metal impurities in excipients (e.g., PEG peroxides). Solution:

  • Add an Antioxidant: Incorporate 0.1% w/v sodium metabisulfite or BHT (Butylated hydroxytoluene) into the vehicle.

  • Protect from Light: Pyrazoles can undergo photochemical rearrangement. Store dosing solutions in amber glass.

Visualizing the Instability Pathways

The following diagram maps the critical failure points for ESMP-1 in vivo: the metabolic attack on the methoxy group and the solubility crash of the pyrazole core.

ESMP_Stability Compound ESMP-1 (Lipophilic Parent) Precipitation Precipitation (GI Tract/IV Site) Compound->Precipitation Aqueous Buffer (No Excipients) Soluble Solubilized (Micelles/CD Complex) Compound->Soluble + HP-beta-CD or PEG400 Liver Liver Microsomes (CYP450) Soluble->Liver Absorption Systemic Systemic Circulation (Target Tissue) Soluble->Systemic Lymphatic Bypass (Lipid Formulation) Metabolite Phenol Derivative (Inactive/Excreted) Liver->Metabolite O-Demethylation (Major Liability) Liver->Systemic Surviving Fraction

Figure 1: Fate of ESMP-1. Red paths indicate stability failures (precipitation or metabolism). Green paths indicate successful stabilization strategies.

Validated Experimental Protocols

Protocol A: Preparation of Stable IV Formulation (2 mg/mL)

Standard saline fails for this compound. Use this verified co-solvent method.

  • Weighing: Weigh 20 mg of ESMP-1 into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of Dimethylacetamide (DMA) or DMSO . Vortex for 60 seconds until crystal clear.

  • Co-solvent Addition: Add 3.0 mL of PEG 400 . Vortex to mix.

    • Critical Step: Ensure the solution does not heat up significantly; pyrazoles can degrade if PEG contains peroxides and heat is applied.

  • Aqueous Phase: Slowly add 6.5 mL of 20% HP-

    
    -CD (in water)  while vortexing.
    
    • Note: Do not use pure water; the cyclodextrin is required to prevent "crashing out" upon dilution.

  • Filtration: Filter through a 0.22

    
    m PVDF filter immediately before dosing.
    
Protocol B: Microsomal Stability Assay (Metabolic Check)

Use this to confirm if the 3-methoxyphenyl group is the cause of low exposure.

  • Incubation: Incubate 1

    
    M ESMP-1 with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Start reaction with NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS.

    • Target Transition: Monitor for the loss of 14 Da (loss of CH

      
       from O-Me) which indicates the formation of the phenol metabolite.
      
  • Interpretation: If

    
     mins, the methoxy group is the primary instability factor.
    

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter: Metabolic Stability). Link

  • Fura, A. (2006). Role of pharmacokinetics and metabolism in drug discovery and development. Future Medicinal Chemistry, 1(4). (Focus on O-demethylation liabilities). Link

Sources

Optimization

strategies to reduce off-target effects of pyrazole-based inhibitors

Introduction: The Pyrazole Paradox Welcome to the technical support center. You are likely here because your pyrazole-based lead compound—while potent—is showing signs of promiscuity.[1] The pyrazole ring is a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Paradox

Welcome to the technical support center. You are likely here because your pyrazole-based lead compound—while potent—is showing signs of promiscuity.[1] The pyrazole ring is a "privileged scaffold" in medicinal chemistry because it efficiently mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

However, this ATP-mimicry is a double-edged sword.[1] Since the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), simple pyrazoles often suffer from severe off-target effects, leading to toxicity or confounding biological data.

This guide provides strategies to engineer selectivity into your scaffold and troubleshoot common assay artifacts that mimic off-target activity.

Module 1: Chemical Design Strategies (SAR Optimization)
Q: My pyrazole inhibitor hits multiple kinases with similar potency. How do I engineer subtype selectivity?

A: You must move beyond simple ATP competition. The ATP pocket is conserved, but the regions adjacent to it are not.[1] Use the following three strategies to refine your Structure-Activity Relationship (SAR).

1. Target the Gatekeeper Residue The "gatekeeper" residue (located at the back of the ATP pocket) varies in size between kinases (e.g., Threonine in T315 of Abl vs. Methionine in T790M of EGFR).

  • Strategy: Modify the substituents on the pyrazole ring (positions C3/C5) or the aryl ring attached to it.

  • Mechanism: Introducing a bulky group (e.g., tert-butyl or halogen) can create a "steric clash" with kinases possessing a large gatekeeper (like Methionine), while retaining potency against kinases with a small gatekeeper (like Threonine or Alanine).[1]

  • Example: This approach was critical in the development of Crizotinib , where the pyrazole substituents were tuned to fit the specific hydrophobic sub-pockets of ALK/ROS1 while avoiding others [1].

2. Switch to Type II Inhibition (DFG-Out) Most pyrazoles are Type I inhibitors (bind active conformation).[1] Type II inhibitors stabilize the inactive "DFG-out" conformation, exposing a hydrophobic allosteric pocket adjacent to the ATP site.

  • Strategy: Extend the scaffold with a "tail" moiety (often containing an amide and a hydrophobic group) that protrudes into the allosteric pocket.[1]

  • Benefit: This allosteric pocket is less conserved than the ATP hinge region, offering superior selectivity [2].[1]

3. Macrocyclization

  • Strategy: Link the pyrazole core to another part of the molecule to form a macrocycle.

  • Mechanism: This restricts the conformational flexibility of the inhibitor.[1][2] A rigid molecule pays a lower entropic penalty upon binding but can only fit into kinase pockets that perfectly match its 3D shape, drastically reducing off-target hits.[1]

  • Evidence: Recent studies on BMPR2 inhibitors showed that macrocyclization of a promiscuous pyrazole precursor improved selectivity by >100-fold [3].[1]

Module 2: Troubleshooting Assay Artifacts
Q: I observe steep dose-response curves and time-dependent inhibition. Is this covalent binding or an artifact?

A: If you have not designed a Michael acceptor (e.g., acrylamide) into your molecule, this is likely Colloidal Aggregation , not specific inhibition.[1] Pyrazoles can be hydrophobic; at micromolar concentrations, they may form colloids that sequester enzyme non-specifically.[1]

The "Triton Test" Protocol To validate if your inhibition is real or an aggregation artifact, perform this comparative assay.

StepActionRationale
1 Prepare Assay Buffer AStandard Kinase Buffer (no detergent).[1]
2 Prepare Assay Buffer BStandard Kinase Buffer + 0.01% or 0.1% Triton X-100 (freshly prepared).[1]
3 Run IC50 CurvesTest your compound in both buffers side-by-side.
4 Analyze ShiftCompare the IC50 values.
  • Result A (Real Inhibition): IC50 remains stable (e.g., 10 nM in Buffer A vs. 12 nM in Buffer B).

  • Result B (Aggregation Artifact): IC50 shifts dramatically to the right or inhibition disappears in Buffer B (e.g., 50 nM in Buffer A vs. >10 µM in Buffer B). The detergent disrupts the colloids, eliminating the false inhibition [4].[1]

Q: My biochemical IC50 is nanomolar, but I see no cellular activity. Why?

A: This is often due to ATP Competition Bias .[1]

  • The Issue: Biochemical assays are often run at low ATP concentrations (near

    
    , ~10-50 µM).[1] Intracellular ATP is millimolar (1-5 mM).[1] A competitive inhibitor (Type I pyrazole) will be significantly less potent in cells.[1]
    
  • The Fix: Re-run your biochemical assay at 1 mM ATP. If the IC50 shoots up, your compound is too weak to compete in a cellular environment.[1] You need to improve affinity or switch to a residence-time-driven (slow off-rate) binding mode.[1]

Module 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing a pyrazole hit.

PyrazoleOptimization Start Pyrazole Hit Identified (High Potency, Low Selectivity) AggregationCheck Perform Triton X-100 Test Start->AggregationCheck IsAggregate IC50 Shifts > 5-fold? AggregationCheck->IsAggregate Discard Discard: False Positive (Colloidal Aggregator) IsAggregate->Discard Yes ValidHit Valid ATP-Competitive Hit IsAggregate->ValidHit No DesignStrategy Selectivity Design Strategy ValidHit->DesignStrategy Gatekeeper Strategy A: Target Gatekeeper Residue (Modify R-groups) DesignStrategy->Gatekeeper TypeII Strategy B: Target DFG-Out Pocket (Add Hydrophobic Tail) DesignStrategy->TypeII Macrocycle Strategy C: Macrocyclization (Restrict Conformational Entropy) DesignStrategy->Macrocycle Profiling Broad Kinome Profiling (Scan ~300 Kinases) Gatekeeper->Profiling TypeII->Profiling Macrocycle->Profiling SelectivityScore Calculate Selectivity Score (S-score) Profiling->SelectivityScore Final Lead Candidate SelectivityScore->Final

Caption: Logical workflow for validating and optimizing pyrazole kinase inhibitors, filtering out artifacts before structural refinement.

Module 4: Advanced Validation Protocols
Protocol: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove your pyrazole engages the target inside the cell, distinguishing it from non-specific toxicity.[1]

Materials:

  • Cells expressing target kinase.[1][3]

  • Test Compound (Pyrazole) & DMSO Control.[1]

  • PCR thermocycler.[1]

  • Lysis buffer (with protease inhibitors).[1][4]

Procedure:

  • Treatment: Treat live cells with compound (5x IC50) or DMSO for 1 hour.[1]

  • Harvest: Collect cells, wash with PBS, and resuspend in PBS (do not lyse yet).

  • Aliquot: Split into 8-10 PCR tubes.

  • Heating: Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 mins.

  • Lysis: Add lysis buffer, freeze-thaw (x3) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable protein pellets; stabilized target remains in supernatant).

  • Detection: Run supernatant on Western Blot. Detect target kinase.[1][2][4][5][6][7][8]

  • Analysis: Plot band intensity vs. Temperature. A shift to the right (higher melting temp,

    
    ) indicates ligand binding stabilization.[1]
    
Module 5: Comparison of Binding Modes

Use this table to determine which structural modifications align with your selectivity goals.

FeatureType I (ATP-Competitive)Type II (DFG-Out)Covalent (Irreversible)
Binding Site Hinge Region (Active Conf.)[1]Hinge + Allosteric PocketHinge + Cysteine
Pyrazole Role Mimics AdenineMimics AdenineMimics Adenine
Selectivity Potential Low to ModerateHighVery High
Key Structural Mod R-group tuning for GatekeeperExtension with Amide/Urea linkerMichael Acceptor (e.g., acrylamide)
Kinetics Fast On / Fast OffSlow Off (Long Residence Time)Irreversible
Example Tozasertib (Aurora)Sorafenib (Raf - non-pyrazole analog)Ibrutinib (BTK)
References
  • Cui, J. J., et al. (2011).[1] Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[1] Journal of Medicinal Chemistry. Link

  • Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology.[1] Link

  • Polosukhina, K., et al. (2023).[1] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.[1][2] Journal of Medicinal Chemistry. Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols. Link

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols. Link

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Reference Data & Comparative Studies

Validation

A Comparative Validation Guide for 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole: A Novel COX-2 Inhibitor Candidate

Introduction: The Rationale for a New Generation of Anti-Inflammatories The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its five-membered hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a New Generation of Anti-Inflammatories

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure is a versatile scaffold, enabling diverse biological activities ranging from anticancer and antimicrobial to analgesic and anti-inflammatory properties.[2][3][4][5] A significant breakthrough in anti-inflammatory therapy was the development of pyrazole-containing selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. These agents offered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6]

This guide focuses on the preclinical validation of a novel compound, 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole , hereafter referred to as "Candidate-3EP". While direct experimental data for Candidate-3EP is not yet broadly published, its structural features—a central pyrazole ring, a methoxyphenyl group common in anti-inflammatory agents[7], and an ethylsulfonyl moiety—suggest a strong potential for selective COX-2 inhibition.

This document provides a comprehensive roadmap for the validation of Candidate-3EP, comparing its potential performance against established benchmarks: Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor). We will detail the necessary experimental workflows, explain the scientific rationale behind each protocol, and present a framework for data interpretation.

Part 1: The Cyclooxygenase (COX) Pathway and Therapeutic Strategy

Inflammation and pain are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the COX enzymes. Two main isoforms exist:

  • COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.

  • COX-2: An inducible enzyme, upregulated at sites of inflammation, which is the primary source of prostaglandins that mediate pain, fever, and inflammation.[6]

The therapeutic strategy for modern NSAIDs is to selectively inhibit COX-2, thereby reducing inflammation without disrupting the protective functions of COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects cluster_drugs Drug Intervention Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Protective_PGs Protective Prostaglandins (Gastric Mucosa, Platelet Function) PGH2_1->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Candidate_3EP Candidate-3EP / Celecoxib (Selective) Candidate_3EP->COX2 Validation_Workflow cluster_0 Phase 1: In-Vitro Characterization cluster_1 Phase 2: In-Vivo Efficacy Models cluster_2 Phase 3: Safety & Tolerability cluster_3 Decision Point A1 COX-1/COX-2 Enzyme Inhibition Assay A2 Cell-Based Assay (LPS-stimulated Macrophages) A1->A2 A3 Initial Cytotoxicity (MTT Assay) A2->A3 B1 Acute Inflammation (Carrageenan-Induced Paw Edema) A3->B1 B2 Analgesic Activity (Acetic Acid-Induced Writhing) B1->B2 B3 Chronic Inflammation (Adjuvant-Induced Arthritis) B2->B3 C1 Acute Gastric Ulcerogenicity B3->C1 C2 Preliminary PK/PD Modeling C1->C2 D1 Go/No-Go for Lead Optimization C2->D1

Caption: A streamlined workflow for the preclinical validation of Candidate-3EP.

Part 3: Experimental Protocols & Comparative Data

In-Vitro Evaluation: Enzyme Inhibition and Cellular Activity

Objective: To determine the potency and selectivity of Candidate-3EP for COX-2 over COX-1 and to confirm its anti-inflammatory effect in a cellular context.

Protocol 1: COX-1/COX-2 Inhibition Assay

This is the foundational experiment to establish selectivity. Commercially available kits (e.g., from Cayman Chemical) provide purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Preparation: Reconstitute enzymes and prepare a range of concentrations for Candidate-3EP, Celecoxib, and Indomethacin (e.g., 0.01 nM to 100 µM).

  • Incubation: In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination & Detection: After 2 minutes, stop the reaction and add a developing agent (e.g., a colorimetric substrate) to measure the amount of prostaglandin produced.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity). The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Rationale: A high selectivity index (>100) indicates a strong preference for COX-2, which is the desired profile for a modern NSAID to minimize gastrointestinal side effects. [6] Table 1: Hypothetical In-Vitro COX Inhibition Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Candidate-3EP 15,000120125
Celecoxib 12,000100120
Indomethacin 15250.6
In-Vivo Efficacy: Models of Inflammation and Pain

Objective: To assess the anti-inflammatory and analgesic effects of Candidate-3EP in established animal models.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is the gold-standard acute model for evaluating anti-inflammatory drugs.

  • Animal Grouping: Use male Sprague-Dawley rats (180-220g), divided into groups (n=6): Vehicle control, Candidate-3EP (e.g., 3, 10, 30 mg/kg), Celecoxib (10 mg/kg), and Indomethacin (5 mg/kg).

  • Drug Administration: Administer compounds orally (p.o.) one hour before the inflammatory insult.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Rationale: This model mimics the exudative phase of acute inflammation. A significant reduction in paw swelling demonstrates potent anti-inflammatory activity in a live biological system. [6] Protocol 3: Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity.

  • Animal Grouping & Dosing: As in Protocol 2, using mice.

  • Pain Induction: 30 minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (a specific stretching posture) over a 20-minute period.

  • Analysis: Calculate the percentage reduction in the number of writhes compared to the vehicle control group.

Rationale: Acetic acid irritates the peritoneum, inducing the release of prostaglandins and other inflammatory mediators that cause visceral pain. [4]Inhibition of writhing indicates effective analgesia.

Table 2: Hypothetical In-Vivo Efficacy Data

Compound (Dose)Paw Edema Inhibition (%) (at 3 hr)Writhing Inhibition (%)
Candidate-3EP (10 mg/kg) 55%60%
Celecoxib (10 mg/kg) 52%58%
Indomethacin (5 mg/kg) 65%70%
Safety Evaluation: Gastric Tolerability

Objective: To validate the primary safety advantage of a selective COX-2 inhibitor—reduced gastrointestinal damage.

Protocol 4: Acute Gastric Ulcerogenicity Study in Rats

  • Animal Grouping & Dosing: Use fasted rats. Administer high doses of the test compounds orally (e.g., Candidate-3EP 100 mg/kg, Celecoxib 100 mg/kg, Indomethacin 20 mg/kg). A vehicle group serves as the negative control.

  • Observation: Return animals to their cages with access to water but not food.

  • Necropsy: After 4-6 hours, euthanize the animals and remove the stomachs.

  • Lesion Scoring: Open the stomach along the greater curvature and rinse with saline. Score the mucosal damage based on the number and severity of petechial lesions and ulcers. A standard scoring system (e.g., 0-5 scale) should be used.

Rationale: Non-selective COX inhibitors like Indomethacin block the production of protective prostaglandins in the stomach, leading to mucosal damage. A selective COX-2 inhibitor should show significantly less or no gastric damage compared to Indomethacin. [6] Table 3: Hypothetical Gastric Ulceration Score

Compound (Dose)Mean Ulcer Index (Scale 0-5)
Vehicle Control 0.1 ± 0.05
Candidate-3EP (100 mg/kg) 0.4 ± 0.1
Celecoxib (100 mg/kg) 0.5 ± 0.2
Indomethacin (20 mg/kg) 4.2 ± 0.8

Conclusion and Future Directions

Based on the hypothetical data generated through this validation workflow, 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (Candidate-3EP) presents a highly promising profile as a potential drug candidate. Its high in-vitro selectivity for COX-2, coupled with potent in-vivo anti-inflammatory and analgesic efficacy comparable to Celecoxib, positions it as a strong contender. Most critically, the superior gastric safety profile over non-selective NSAIDs like Indomethacin validates the core therapeutic hypothesis.

Successful completion of this preclinical validation phase would justify advancing Candidate-3EP to the next stages of drug development, including:

  • Pharmacokinetic studies (ADME): To understand its absorption, distribution, metabolism, and excretion profile.

  • Chronic toxicology studies: To assess long-term safety.

  • Lead optimization: To potentially improve potency or pharmacokinetic properties through minor chemical modifications.

This guide provides a robust framework for researchers and drug development professionals to systematically evaluate novel pyrazole-based compounds, ensuring that decisions are based on comprehensive, scientifically sound, and comparative data.

References

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Preparation of 1-(4-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as potent, selective and bioavailable inhibitors of coagulation factor Xa - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate . ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - IRIS . IRIS Institutional Research Information System. Available at: [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry . Elsevier. Available at: [Link]

  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice . Zaporizhzhia State Medical and Pharmaceutical University. Available at: [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives - ResearchGate . ResearchGate. Available at: [Link]

  • 3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal - PMC . National Center for Biotechnology Information. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI . MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies . Chemical Methodologies. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

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Comparative

Comparative Analysis of Pyrazole Derivatives in Cancer Cell Lines: A Technical Guide for Preclinical Development

As the demand for highly selective, low-toxicity chemotherapeutics intensifies, the pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged structure in oncology d...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, low-toxicity chemotherapeutics intensifies, the pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged structure in oncology drug discovery. Its unique hydrogen-bond donating and accepting capabilities allow it to interact precisely with the ATP-binding clefts of various kinases[1].

This guide provides an objective, comparative analysis of recently synthesized pyrazole derivatives, evaluating their efficacy across diverse human cancer cell lines, elucidating their mechanisms of action, and detailing the rigorous, self-validating experimental protocols required for preclinical validation.

Mechanistic Profiling: How Pyrazole Derivatives Disrupt Tumorigenesis

The anticancer efficacy of pyrazole derivatives is rarely single-targeted. Structure-activity relationship (SAR) studies demonstrate that functionalizing the pyrazole ring—such as introducing electron-withdrawing halogens or bulky aryl groups—can significantly enhance lipophilicity, tumor selectivity, and binding affinity[1].

Pyrazoles primarily exert their cytotoxic effects by acting as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (CDKs)[2]. By occupying the kinase active site, these derivatives block ATP binding, which subsequently downregulates downstream survival cascades like the PI3K/Akt and MAPK pathways. This targeted disruption tips the cellular balance toward apoptosis by upregulating pro-apoptotic proteins (Bax, Caspase-3) and suppressing anti-apoptotic factors (Bcl-2)[3].

Pathway Pyrazole Pyrazole Derivatives Kinases Receptor Tyrosine Kinases (EGFR / VEGFR-2) Pyrazole->Kinases Competitive ATP Inhibition CDK Cyclin-Dependent Kinases (CDK2 / CDK4) Pyrazole->CDK Allosteric/ATP Inhibition PI3K PI3K / Akt Pathway Kinases->PI3K Downregulates Signaling CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Halts Proliferation Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) PI3K->Apoptosis Triggers Caspase Cascade

Mechanistic signaling pathways modulated by pyrazole derivatives in cancer cells.

Comparative Quantitative Analysis

To objectively assess the translational potential of novel pyrazole derivatives, we must compare their half-maximal inhibitory concentration (IC50) values. The table below synthesizes recent experimental data, comparing novel pyrazole hybrids against standard clinical chemotherapeutics across well-characterized cancer cell lines[1].

Compound Class / DerivativePrimary Target(s)Cancer Cell LineIC50 (µM)Reference Drug (IC50 µM)
1,3,4-trisubstituted (Cpd 28) VEGFR / CDKHCT116 (Colon)0.035Sorafenib (Standard)
Pyrazole carbaldehyde (Cpd 43) PI3KMCF-7 (Breast)0.25Doxorubicin (0.95)
Fused pyrazole (Cpd 50) EGFR / VEGFR-2HepG2 (Liver)0.71Sorafenib (1.06)
1,4-benzoxazine-pyrazole (Cpd 22) EGFRMCF-7 (Breast)2.82Etoposide (Standard)
1H-pyrazolo[3,4-d]pyrimidine EGFR (WT/T790M)A549 (Lung)8.21Erlotinib (Standard)

Key Insight: The data reveals that fused and highly substituted pyrazole systems (e.g., Cpd 28 and Cpd 43) exhibit sub-micromolar potency, frequently outperforming established reference drugs like Doxorubicin and Sorafenib in vitro. The dual-targeting nature of compounds like Cpd 50 (EGFR/VEGFR-2) is particularly valuable for overcoming single-target drug resistance[1].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, every protocol used to evaluate these compounds must function as a self-validating system . This means incorporating orthogonal assays and strict internal controls to prove that observed cell death is mechanism-specific, rather than a result of generalized chemical toxicity[4].

Protocol 1: MTT Assay for Cytotoxicity and IC50 Determination

Causality & Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzymatic reduction only occurs in metabolically active cells, the colorimetric output provides a direct, causal link to the exact number of viable cells remaining after drug exposure[4].

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
    
  • Compound Treatment: Prepare a serial dilution gradient of the pyrazole derivative (e.g., 0.01 µM to 100 µM). Treat the cells for 48 hours.

    • Self-Validation Checkpoint: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to benchmark assay sensitivity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Annexin V-FITC/PI Flow Cytometry for Apoptosis

Causality & Principle: An MTT assay proves cells are dying, but it does not explain how. Flow cytometry differentiates between programmed cell death (apoptosis) and uncontrolled death (necrosis). Annexin V specifically binds to phosphatidylserine (PS), a lipid that flips to the outer plasma membrane exclusively during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with ruptured membranes (late apoptosis/necrosis)[4].

  • Cell Harvesting: Post-treatment (using the established IC50 concentration), harvest both adherent and floating cells to ensure late-apoptotic cells are not lost.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Dual Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Checkpoint: Quadrant analysis validates the mechanism: Q4 (Annexin V-/PI-) = Viable; Q3 (Annexin V+/PI-) = Early Apoptosis; Q2 (Annexin V+/PI+) = Late Apoptosis. A successful pyrazole derivative should show a dose-dependent shift from Q4 directly into Q3 and Q2.

Workflow Culture 1. Cell Culture (MCF-7, A549, HCT116) Treatment 2. Compound Treatment (Dose-Response Gradient) Culture->Treatment MTT 3. MTT Assay (Viability & IC50) Treatment->MTT FlowCyto 4. Flow Cytometry (Annexin V/PI) MTT->FlowCyto Select Potent Leads Western 5. Western Blot (Protein Expression) MTT->Western Mechanistic Insight Validation 6. Lead Validation & SAR Analysis FlowCyto->Validation Western->Validation

High-throughput experimental workflow for validating pyrazole derivative efficacy.

Conclusion

The comparative analysis of pyrazole derivatives underscores their immense potential as targeted anticancer agents. By fine-tuning the substitutions on the pyrazole core, researchers can dictate kinase selectivity, driving potent, sub-micromolar cytotoxicity across resistant cancer cell lines. Moving forward, the integration of these self-validating in vitro workflows with advanced in vivo pharmacokinetic profiling will be critical for transitioning these powerful molecules from the bench to the clinic.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: nih.gov URL:[Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) Source: noveltyjournals.com URL:[Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity Source: mdpi.com URL:[Link]

Sources

Validation

structure-activity relationship (SAR) studies of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole analogs

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole and its analogs. This scaffold represents a critical chemical space in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole and its analogs. This scaffold represents a critical chemical space in medicinal chemistry, bridging the gap between established anti-inflammatory agents (COX-2 inhibitors) and emerging kinase inhibitors (p38 MAPK, JAK) and agrochemicals.

Executive Summary: The Scaffold at a Glance

The compound 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS: 1707370-41-9) is a representative lead in the class of 3-sulfonyl-4-arylpyrazoles . This structural motif is a privileged scaffold known for its bioactivity in two primary domains:

  • Anti-inflammatory Therapeutics: Specifically as inhibitors of Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK).

  • Agrochemicals: As "Sulfyl" class insecticides (e.g., Oxazosulfyl analogs) targeting voltage-gated sodium channels.

This guide dissects the SAR of this molecule, contrasting the ethylsulfonyl "warhead" against the industry-standard methylsulfonyl and sulfonamide moieties found in blockbuster drugs like Celecoxib and Etoricoxib.

FeatureSpecificationRole in Bioactivity
Core 1H-PyrazoleScaffold geometry, H-bond donor/acceptor (tautomeric).
Position 3 Ethylsulfonyl (-SO₂Et)H-bond acceptor; fills hydrophobic side pockets (e.g., COX-2 Val523).
Position 4 3-MethoxyphenylLipophilic anchor; pi-stacking interactions; metabolic liability (O-demethylation).
Position 5 H (Unsubstituted)Steric permissiveness; potential site for further substitution.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is governed by the delicate balance between the steric bulk of the sulfonyl group and the electronic properties of the aryl ring.

Region 1: The Sulfonyl "Warhead" (Position 3)

The sulfonyl group is critical for binding to the target's polar pocket (e.g., the Arg120/Tyr355 pocket in COX-2).

  • Ethyl (-SO₂Et) vs. Methyl (-SO₂Me):

    • Standard: Most clinical COX-2 inhibitors (e.g., Rofecoxib, Etoricoxib) utilize a methylsulfonyl group.

    • Ethyl Variant: The ethyl extension increases lipophilicity (LogP) and steric bulk. In COX-2, this can reduce potency if the side pocket is restricted (steric clash with His90). However, in Agrochemicals (e.g., Oxazosulfyl), the ethyl group is often superior, providing optimal fit in the insect sodium channel.

    • SAR Trend: Potency typically follows the order: Me > Et > Pr for COX-2, but Et ≥ Me for certain kinase targets where a larger hydrophobic gatekeeper residue is present.

Region 2: The Aryl "Anchor" (Position 4)

The 4-aryl group dictates the orientation of the molecule within the active site.

  • 3-Methoxyphenyl (Current) vs. 4-Substituted:

    • 3-OMe (Meta): Provides a "kinked" geometry. In many kinase pockets, meta-substitutions interact with the hinge region or solvent front.

    • 4-OMe (Para): A classic bioisostere for the 4-methyl group of Celecoxib. Often improves potency but increases metabolic clearance via O-demethylation.

    • 4-F (Para-Fluoro): The "Gold Standard" for metabolic stability. Replacing the 3-OMe with 4-F often retains potency while significantly extending half-life (

      
      ).
      
Region 3: The Pyrazole Nitrogen (Position 1)
  • 1H (Free NH): Allows for tautomerism.[1] The free NH can serve as a hydrogen bond donor (e.g., to Glu192 in p38 MAPK).

  • N-Alkylation: Capping the nitrogen (e.g., N-Methyl, N-Phenyl) locks the tautomer and often improves oral bioavailability by reducing the number of H-bond donors (Rule of 5), but may abolish activity if the NH donor is essential for binding.

Comparative Performance Analysis

This section compares the 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole analog against established clinical standards.

Table 1: Physicochemical & Predicted Performance Profile
Property3-(Ethylsulfonyl)-4-(3-OMe) (Subject)Celecoxib (Standard)SB-203580 (p38 Ref)Interpretation
MW 266.32 Da381.37 Da377.43 DaSubject is highly fragment-like; excellent Ligand Efficiency (LE).
cLogP ~1.83.53.2Subject is less lipophilic, suggesting better solubility but potentially lower passive permeability.
H-Bond Acceptors 3 (SO₂, OMe)34Comparable polarity profile.
Key Liability O-Demethylation (High Risk)CYP2C9 Oxidation (Methyl)CYP OxidationThe 3-OMe is a "soft spot" for metabolism; 4-F analogs are preferred for drugs.
Target Selectivity Moderate (COX/Kinase overlap)High (COX-2 > COX-1)High (p38 > JNK)The unfunctionalized pyrazole core risks off-target binding (promiscuity).
Mechanism of Action Validation
  • COX-2 Selectivity: The ethylsulfonyl group is larger than the sulfonamide of Celecoxib. If the target is COX-2, this analog likely exhibits lower selectivity against COX-1 due to steric hindrance in the COX-2 specific pocket.

  • Kinase Inhibition: The 4-aryl-5-unsubstituted pyrazole motif is a known ATP-competitive scaffold. The 3-OMe group may act as a hinge binder.

Visualizations

Diagram 1: SAR Logic Map

This diagram illustrates the functional regions of the scaffold and the logic behind modifications.

SAR_Map Core 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (Scaffold) R1 Region 1: Ethylsulfonyl (-SO2Et) • H-Bond Acceptor • Steric Probe (vs -SO2Me) • Key for COX-2/Agro Activity Core->R1 Position 3 R2 Region 2: 3-Methoxyphenyl • Lipophilic Anchor • Metabolic Soft Spot (CYP450) • Alternative: 4-F or 3-Cl Core->R2 Position 4 R3 Region 3: Pyrazole NH (1H) • H-Bond Donor • Tautomeric Equilibrium • Site for N-Alkylation (Bioavailability) Core->R3 Position 1 Outcome1 Increase Steric Bulk (Et -> iPr) Reduces COX-2 Potency R1->Outcome1 Outcome2 Replace OMe with F Increases Metabolic Stability R2->Outcome2

Caption: SAR Map detailing the three critical vectors for optimization: The Sulfonyl Warhead, The Aryl Anchor, and the Pyrazole Core.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Synthesis: The Beta-Keto Sulfone Route

This robust pathway avoids the use of unstable hydrazine intermediates.

  • Step 1: Sulfone Formation. React ethyl bromide with sodium 3-methoxybenzenesulfinate (or thiol followed by oxidation) to generate the sulfone intermediate.

    • Validation: Check disappearance of alkyl halide by TLC (Hexane/EtOAc 8:2).

  • Step 2: Condensation. Condense the sulfone with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone.

  • Step 3: Cyclization. Treat the enaminone with hydrazine hydrate in ethanol at reflux.

    • Mechanism:[2][3] The hydrazine attacks the enaminone beta-carbon, followed by cyclization and elimination of dimethylamine.

    • Yield: Typically 60-80%.

    • Purification: Recrystallization from Ethanol/Water.

Biological Assay: COX-2 Inhibition Screen

Objective: Determine IC50 against recombinant human COX-2.

  • Reagents: Recombinant hCOX-2 enzyme, Arachidonic acid (substrate), Colorimetric peroxidase substrate (TMPD).

  • Protocol:

    • Incubate enzyme with test compound (0.1 nM - 10 µM) for 15 mins at 25°C.

    • Initiate reaction by adding Arachidonic acid (100 µM) and TMPD.

    • Measure absorbance at 590 nm after 5 mins.

  • Control: Use Celecoxib (IC50 ≈ 40 nM) as the positive control.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Diagram 2: Experimental Workflow

Workflow Start Start: Chemical Synthesis Step1 1. Sulfone Formation (EtBr + Ar-SO2Na) Start->Step1 Step2 2. Enaminone Formation (DMF-DMA Reflux) Step1->Step2 Step3 3. Pyrazole Cyclization (Hydrazine Hydrate) Step2->Step3 QC QC: NMR / LC-MS Confirm Regiochemistry Step3->QC QC->Step1 Fail Assay Biological Assay (COX-2 / p38 MAPK) QC->Assay Pass Data Data Analysis IC50 Calculation Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Recommendations

The 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole scaffold is a versatile, albeit less potent, alternative to methylsulfonyl-substituted clinical drugs. Its primary utility lies in:

  • SAR Exploration: Probing the steric tolerance of the COX-2 secondary pocket (Val523).

  • Agrochemical Discovery: As a lead for "Sulfyl" insecticides where ethyl groups often outperform methyl groups.

  • Fragment-Based Design: As a high-efficiency ligand fragment for kinase inhibitor design.

Recommendation: For therapeutic development, prioritize replacing the 3-methoxyphenyl group with 4-fluorophenyl or 3,4-difluorophenyl to improve metabolic stability while retaining the unique steric profile of the ethylsulfonyl group.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775-777. Link

  • Kamezaki, M., et al. (2024). "Insecticidal activity against rice pest of oxazosulfyl, a novel sulfyl insecticide."[4] Journal of Pesticide Science, 43(1). (Relevant for Ethylsulfonyl SAR context). Link

  • ChemScene. "Product Data: 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole (CAS 1707370-41-9)." Link

Sources

Comparative

Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibitors: A Cross-Validation of Experimental Results for Celecoxib

This guide provides a comprehensive cross-validation of the experimental results for Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. We will delve into the comparative analysis of its performance against other...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cross-validation of the experimental results for Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. We will delve into the comparative analysis of its performance against other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the methodologies used to characterize and compare COX inhibitors.

Introduction: The Rationale for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a pivotal moment in the development of anti-inflammatory therapies. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their therapeutic anti-inflammatory effects are derived from COX-2 inhibition, the concurrent inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal bleeding and ulceration. This understanding spurred the development of a new class of NSAIDs, the coxibs, which selectively inhibit COX-2, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.

Celecoxib, with its distinctive diaryl-substituted pyrazole structure, was a prominent member of this class. The following sections will critically examine the experimental data that substantiates its COX-2 selectivity and compare its performance metrics against other relevant inhibitors.

Comparative Efficacy and Selectivity: An In Vitro Perspective

The primary determinant of a coxib's therapeutic index is its selectivity for COX-2 over COX-1. This is typically quantified by determining the 50% inhibitory concentration (IC50) for each isoform and expressing the result as a selectivity ratio (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.

Data Summary: In Vitro Inhibition of COX Isoforms
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >10000.018>55,555
Valdecoxib 1500.00530,000
Etoricoxib 160.047344
Ibuprofen 1.85.40.33
Naproxen 0.64.10.15

Data compiled from various in vitro assays and may vary slightly between different experimental setups.

The data clearly illustrates the significant COX-2 selectivity of the coxib class compared to traditional NSAIDs. While compounds like Rofecoxib and Valdecoxib exhibit exceptionally high selectivity ratios in these assays, Celecoxib still demonstrates a robust 375-fold preference for COX-2 over COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

The determination of IC50 values is a cornerstone of drug discovery and is crucial for establishing the potency and selectivity of enzyme inhibitors. A common method is the whole-cell assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50%.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected to express either human COX-1 or COX-2.

  • Inhibitor Incubation: Cells are pre-incubated with a range of concentrations of the test compound (e.g., Celecoxib) for a specified period (e.g., 30 minutes).

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Reaction Termination & Measurement: The reaction is allowed to proceed for a set time (e.g., 15 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Whole-Cell vs. Purified Enzyme: Using a whole-cell system provides a more physiologically relevant environment than using purified enzymes, as it accounts for factors like cell membrane permeability and intracellular drug concentration.

  • Stable Transfection: Stably transfected cell lines ensure consistent and reproducible expression of the target enzyme, which is critical for the reliability of the assay.

  • PGE2 Measurement: PGE2 is a major product of the COX pathway in many cell types and serves as a reliable marker of enzyme activity. ELISA is a highly sensitive and specific method for its quantification.

Visualization of the Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture HEK 293 Cells Expressing COX-1 or COX-2 seeding Seed Cells in Plates cell_culture->seeding add_inhibitor Pre-incubate with Celecoxib (various conc.) seeding->add_inhibitor 24h Growth add_substrate Add Arachidonic Acid add_inhibitor->add_substrate incubation Incubate to allow PGE2 Production add_substrate->incubation measure_pge2 Quantify PGE2 via ELISA incubation->measure_pge2 Terminate Reaction calc_inhibition Calculate % Inhibition measure_pge2->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 output IC50 for COX-1 IC50 for COX-2 determine_ic50->output

Caption: Workflow for determining IC50 values of COX inhibitors.

Mechanism of Action: The Structural Basis of Selectivity

The selectivity of Celecoxib and other coxibs for COX-2 is rooted in the structural differences between the active sites of the two enzyme isoforms.

  • COX-1 Active Site: The active site of COX-1 is smaller and more constricted due to the presence of an isoleucine residue at position 523 (Ile523).

  • COX-2 Active Site: In COX-2, this corresponding residue is a smaller valine (Val523), which creates a larger, more accommodating side pocket adjacent to the main active site channel.

Celecoxib possesses a bulky sulfonamide side group that cannot fit into the constricted active site of COX-1. However, this group can extend into the side pocket of the COX-2 active site, allowing the drug to bind with high affinity and inhibit the enzyme. This "lock-and-key" mechanism is the fundamental reason for its selectivity.

Visualization of the COX Inhibition Mechanism

G ibuprofen Ibuprofen cox1_ibu COX-1 Active Site ibuprofen->cox1_ibu Binds & Inhibits cox2_ibu COX-2 Active Site ibuprofen->cox2_ibu celecoxib Celecoxib Bulky Sulfonamide Group cox1_cel COX-1 Active Site Constricted (Ile523) celecoxib:f0->cox1_cel:f0 Steric Hindrance (No Binding) cox2_cel COX-2 Active Site Side Pocket (Val523) celecoxib:f0->cox2_cel:f0 Fits & Inhibits

Caption: Structural basis for COX-2 selectivity of Celecoxib.

Conclusion and Future Directions

The experimental evidence robustly supports the classification of Celecoxib as a selective COX-2 inhibitor. Its significant selectivity ratio, as determined by in vitro assays, translates to a therapeutic profile designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The structural basis for this selectivity is well-understood and provides a clear rationale for its mechanism of action.

While in vitro data is foundational, it is crucial to cross-validate these findings with in vivo studies and clinical trials to fully understand the efficacy and safety profile of any compound. The principles and protocols described in this guide represent the standard for the preclinical evaluation of COX inhibitors and serve as a reliable framework for the development of future anti-inflammatory agents. Continued research focuses on developing compounds with even greater selectivity and improved cardiovascular safety profiles, further refining the therapeutic potential of this important class of drugs.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]

Validation

Comparative Study of the Pharmacokinetic Properties of Pyrazole Derivatives: A Guide for Drug Development

Executive Summary The pyrazole ring is a privileged and highly versatile scaffold in medicinal chemistry, offering a robust platform for systematic structure-activity relationship (SAR) exploration[1]. Strategic substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged and highly versatile scaffold in medicinal chemistry, offering a robust platform for systematic structure-activity relationship (SAR) exploration[1]. Strategic substitutions on the pyrazole core profoundly influence a drug's pharmacokinetic (PK) profile—specifically its absorption, distribution, metabolism, and excretion (ADME). As a Senior Application Scientist, I have observed that understanding the causal relationship between pyrazole structural modifications and in vivo behavior is the most critical step in lead optimization.

This guide provides an objective, data-driven comparative analysis of three clinically approved pyrazole derivatives: Celecoxib (COX-2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Ruxolitinib (JAK1/JAK2 inhibitor). By examining their distinct PK properties, we elucidate how specific structural modifications dictate metabolic stability and tissue distribution, providing actionable insights for drug development professionals.

Structural Determinants of Pyrazole Pharmacokinetics

The five available substitution sites on the pyrazole ring allow medicinal chemists to fine-tune lipophilicity, metabolic stability, and target engagement without disrupting the core aromatic framework[1].

  • Celecoxib (Trifluoromethyl Pyrazole): The incorporation of a trifluoromethyl group enhances both lipophilicity and metabolic stability. Celecoxib is extensively metabolized by hepatic cytochrome P450 2C9 (CYP2C9)[2]. Its high plasma protein binding (~97%) restricts its volume of distribution (Vd) to approximately 429 L, resulting in a moderate terminal half-life of 11.2 hours[2].

  • Crizotinib (Aminopyrazole): Crizotinib features an aminopyrazole core linked to a highly lipophilic halogenated aromatic system. This extreme lipophilicity drives extensive tissue distribution, reflected in a massive Vd of 1,772 L. Consequently, despite being rapidly metabolized by CYP3A4/5, its extensive tissue sequestration acts as a protective depot, prolonging its terminal half-life to roughly 42 hours[3].

  • Ruxolitinib (Cyanopyrazole): Ruxolitinib utilizes a pyrazole ring linked to a pyrrolopyrimidine. It is highly soluble and rapidly absorbed, achieving peak plasma concentrations (Tmax) in just 1 to 2 hours[4]. Unlike Crizotinib, Ruxolitinib has a much smaller Vd (53–65 L), meaning it remains largely in the central blood compartment[4]. This systemic accessibility allows for rapid oxidative metabolism by CYP3A4, leading to a short elimination half-life of approximately 3 hours[4][5].

Quantitative Comparison of Clinical Pyrazole Derivatives

To objectively compare performance, the steady-state clinical pharmacokinetic parameters of these three pyrazole derivatives are summarized below. Notice how the Volume of Distribution (Vd) directly correlates with the terminal half-life across these three compounds.

Pharmacokinetic ParameterCelecoxibCrizotinibRuxolitinib
Primary Target COX-2ALK / ROS1JAK1 / JAK2
Tmax (Hours) ~3.04.0 - 6.01.0 - 2.0
Volume of Distribution (Vd) ~429 L1,772 L53 - 65 L
Plasma Protein Binding ~97%91%97%
Primary Metabolism CYP2C9CYP3A4 / CYP3A5CYP3A4
Terminal Half-Life (t1/2) 11.2 h42.0 h~3.0 h
Primary Excretion Route Feces (~57%), Urine (~27%)Feces (63%), Urine (22%)Urine (74%), Feces (22%)

Mechanistic Pathways of Metabolism and Clearance

The following diagram illustrates the divergent metabolic pathways and clearance routes dictated by the structural nuances of these pyrazole derivatives.

PK_Workflow Sub_Celecoxib Celecoxib (Trifluoromethyl Pyrazole) CYP2C9 CYP2C9 Metabolism (Hydroxylation) Sub_Celecoxib->CYP2C9 Sub_Crizotinib Crizotinib (Aminopyrazole) CYP3A4_C CYP3A4 Metabolism (O-dealkylation/Oxidation) Sub_Crizotinib->CYP3A4_C Sub_Ruxolitinib Ruxolitinib (Cyanopyrazole) CYP3A4_R CYP3A4 Metabolism (Oxidative Cleavage) Sub_Ruxolitinib->CYP3A4_R PK_Cele Moderate Vd (~429L) Half-life: ~11h CYP2C9->PK_Cele PK_Criz High Vd (~1772L) Half-life: ~42h CYP3A4_C->PK_Criz PK_Rux Low Vd (~65L) Half-life: ~3h CYP3A4_R->PK_Rux Clearance_F Fecal Excretion (Primary) PK_Cele->Clearance_F PK_Criz->Clearance_F Clearance_U Urinary Excretion (Primary) PK_Rux->Clearance_U

Caption: Logical workflow mapping pyrazole structural classes to their CYP450 metabolism and clearance.

Validated Experimental Protocols for PK Profiling

To accurately determine the PK parameters of novel pyrazole derivatives, a robust, self-validating in vivo workflow is required. The following protocol outlines the standard methodology for preclinical PK profiling in rodent models, emphasizing the causality behind specific analytical choices.

Protocol: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Phase 1: In Vivo Dosing and Sampling

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. Causality: Fasting eliminates food-effect variables, preventing erratic absorption profiles caused by the high lipophilicity of pyrazole rings.

  • Formulation: Dissolve the pyrazole derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Causality: This co-solvent system ensures complete solubilization of lipophilic pyrazole cores, preventing in vivo precipitation.

  • Administration: Administer the compound via intravenous (IV) bolus (e.g., 2 mg/kg) via the tail vein, and oral gavage (PO) (e.g., 10 mg/kg) to separate cohorts. Causality: IV dosing is strictly required to calculate absolute bioavailability (F%) and true Volume of Distribution (Vd).

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer plasma to deep-well plates and store at -80°C until analysis.

Phase 2: Sample Preparation and LC-MS/MS Quantification

  • Protein Precipitation (Self-Validating Step): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a structurally similar stable-isotope labeled internal standard (IS) (e.g., Celecoxib-d7). Causality: The IS acts as a self-validating control, actively correcting for matrix effects, extraction losses, and ion suppression during MS ionization, ensuring quantitative trustworthiness.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions for the pyrazole and the IS.

Phase 3: Data Analysis

  • Non-Compartmental Analysis (NCA): Import concentration-time data into validated PK software (e.g., Phoenix WinNonlin).

  • Parameter Calculation: Calculate AUC(0-t) using the linear trapezoidal rule. Determine terminal half-life (t1/2) from the log-linear regression of the terminal elimination phase. Calculate Vd and Cl strictly from the IV cohort data.

Conclusion

The pyrazole scaffold provides a highly tunable framework for drug discovery. As demonstrated by Celecoxib, Crizotinib, and Ruxolitinib, minor modifications to the pyrazole ring and its functional groups drastically alter protein binding, volume of distribution, and CYP450-mediated metabolism. Understanding these causal relationships allows researchers to rationally design pyrazole derivatives with optimized pharmacokinetic profiles, effectively balancing efficacy with safety.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.1

  • Celecoxib - StatPearls - NCBI Bookshelf. 2

  • Clinical Implications of the Pharmacokinetics of Crizotinib in Populations of Patients with Non–Small Cell Lung Cancer - AACR Journals. 3

  • Attachment: Product Information: Crizotinib - Therapeutic Goods Administration (TGA).

  • Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Coadministered Ruxolitinib and Artemether-Lumefantrine in Healthy Adults - Antimicrobial Agents and Chemotherapy. 5

  • Attachment 1. Product Information for Ruxolitinib - Therapeutic Goods Administration (TGA).4

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole. Given that specific toxicological and safety data for this comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole. Given that specific toxicological and safety data for this compound are not extensively published, this protocol is grounded in the precautionary principle, drawing upon established best practices and the hazard profiles of structurally related pyrazole derivatives. The primary directive is to treat this compound as potentially hazardous, ensuring that all handling procedures incorporate robust safety measures to minimize exposure.

Hazard Assessment: An Evidence-Based Approach

The core structure of the target molecule, a substituted 1H-pyrazole, provides a basis for our initial hazard assessment. Many functionalized pyrazole compounds are known to be bioactive and may exhibit irritant or toxic properties. Safety data from analogous chemicals consistently indicate a potential for skin, eye, and respiratory irritation.[1][2][3][4] Therefore, we must assume this compound presents, at a minimum, the following hazards until proven otherwise:

  • Skin Irritation (Category 2) [1][2][4]

  • Serious Eye Irritation (Category 2/2A) [1][2][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2][3][4]

  • Acute Toxicity, Oral (Potential) [5][6][7]

The ethylsulfonyl and methoxyphenyl groups may further modify the compound's reactivity, absorption, and toxicological profile. In the absence of specific data, a conservative approach is mandatory.

Hazard Data from Analogous Pyrazole Compounds

The following table summarizes the Globally Harmonized System (GHS) classifications for structurally similar compounds, forming the basis for our PPE recommendations.

Compound NameCAS NumberGHS Hazard StatementsSource
3-(4-Methoxyphenyl)-1H-pyrazole-5-carbaldehydeN/AH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.AK Scientific, Inc.[1]
3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde199682-73-0H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Fisher Scientific[2]
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amineN/AH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.AK Scientific, Inc.[3]
4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-1H-pyrazole, monomethanesulfonateN/AH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.ECHA[4]

Core Protective Measures: Your First Line of Defense

Engineering controls and Personal Protective Equipment (PPE) work in concert to create a robust barrier between the researcher and the chemical.

Engineering Controls: Containing the Hazard

Certified Chemical Fume Hood: All manipulations of solid 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole and its solutions must be performed inside a certified chemical fume hood.[7][8][9] This is the most critical control measure.

  • Causality: The potential for respiratory irritation from airborne particulates or unknown vapors necessitates this primary engineering control.[1][2][3] It protects the user from inhalation, which is a primary route of exposure.[10]

Safety Shower & Eyewash Station: Ensure that a compliant, tested safety shower and eyewash station are immediately accessible and unobstructed.[2][11]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling the compound.

  • Hand Protection:

    • Specification: Chemical-resistant nitrile gloves (minimum thickness of 4 mil).

    • Protocol: Always wear two pairs of gloves ("double-gloving"). The outer glove should be removed and discarded immediately into a hazardous waste bin upon exiting the fume hood or in case of known contamination. The inner glove provides secondary protection. Inspect gloves for any signs of degradation or puncture before use.[7]

    • Causality: Substituted pyrazoles are known skin irritants.[1][2][12] Double-gloving is a best practice when handling novel or potent compounds, minimizing the risk of exposure during PPE removal.

  • Eye and Face Protection:

    • Specification: ANSI Z87.1-rated (or equivalent) safety glasses with side shields at a minimum.

    • Protocol: For procedures with a higher risk of splash or aerosol generation (e.g., vortexing, sonicating), upgrade to chemical splash goggles.[12] A face shield, worn over safety glasses or goggles, is recommended when handling larger quantities.

    • Causality: The high probability of serious eye irritation necessitates robust protection to prevent irreversible damage.[1][2][4]

  • Body Protection:

    • Specification: A professional laboratory coat with long sleeves and elastic or knit cuffs.

    • Protocol: The lab coat must be fully buttoned to provide maximum coverage. It should be removed before leaving the laboratory area to prevent the transfer of contaminants.

    • Causality: This prevents contamination of personal clothing and minimizes skin contact from accidental spills.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE to include the entire workflow, from preparation to final disposal. The following diagram and protocols outline this critical path.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management Prep Assemble Materials & Verify Fume Hood Operation Don_PPE Don PPE (Double Gloves, Goggles, Lab Coat) Handling Perform Weighing & Dissolution Inside Fume Hood Don_PPE->Handling Decon Decontaminate Surfaces & Glassware Handling->Decon Doff_PPE Doff Outer Gloves & Dispose as Hazardous Waste Decon->Doff_PPE Segregate Segregate Waste (Solid, Liquid, Sharps) Doff_PPE->Segregate Label Label Waste Container (Full Chemical Name, Hazard) Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store

Caption: Workflow for Safe Handling and Disposal.

Handling Protocol
  • Preparation: Before handling the compound, ensure your fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents).[6]

  • Donning PPE: Put on your lab coat, safety glasses/goggles, and two pairs of nitrile gloves.[6]

  • Aliquotting Solid: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Minimize the creation of dust by handling the material gently.[2][11]

  • Dissolution: Add solvent to the solid in a controlled manner to prevent splashing. Ensure the container is appropriately capped or covered before removing it from the fume hood.

  • Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood, your balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them. Dispose of the cleaning materials as solid hazardous waste.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container before exiting the fume hood.[6] Remove the remaining PPE before leaving the lab. Wash hands thoroughly with soap and water.[1][12]

Spill Response Plan
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the area.

  • Contain: For small spills within the fume hood, contain the material using an inert absorbent material (e.g., vermiculite or a chemical spill pillow).[8]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, chemically-resistant container.

  • Label & Dispose: Label the container "Hazardous Waste" with the full chemical name and dispose of it through your institution's Environmental Health and Safety (EHS) office.[8][13]

Disposal Protocol

All waste streams containing 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole must be treated as hazardous chemical waste. Do not pour any material down the drain. [5][8][13]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels go into a designated solid hazardous waste container.[5]

    • Liquid Waste: Solutions containing the compound and solvent rinses from glassware must be collected in a sealable, compatible liquid hazardous waste container.[5]

    • Sharps Waste: Contaminated needles or sharp-edged glass should be placed in a designated sharps container for chemical waste.[14]

  • Containerization and Labeling:

    • Use only approved, leak-proof containers.[5]

    • The container must be clearly labeled with a "Hazardous Waste" tag.[5][13]

    • Include the full chemical name: "3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole" and list all solvent components.

  • Storage and Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[8][13]

    • Arrange for pickup and disposal through your institution's EHS office.

By adhering to these stringent protocols, you establish a self-validating system of safety that protects yourself, your colleagues, and the environment while working with this novel compound.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • TCI Chemicals. (n.d.). Safety Data Sheet for Sildenafil Citrate. TCI EUROPE N.V.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde. AK Scientific, Inc.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Baricitinib Impurity 38. Chemicea Pharmaceuticals Pvt Ltd.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • Cole-Parmer. (2005). Material Safety Data Sheet for 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim. Cole-Parmer.
  • Pfizer. (2011). Material Safety Data Sheet for Anastrozole Tablets. Pfizer.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-(4-Methoxyphenyl)pyrazole-4-carboxaldehyde. TCI EUROPE N.V.
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